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  • Product: Methyl 2-pyrazinecarboxylate 4-oxide
  • CAS: 770-00-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Methyl 2-pyrazinecarboxylate 4-oxide: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides an in-depth analysis of Methyl 2-pyrazinecarboxylate 4-oxide, a heterocyclic N-oxide of significant interest in medicinal chemistry and pharmaceutical development. While s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides an in-depth analysis of Methyl 2-pyrazinecarboxylate 4-oxide, a heterocyclic N-oxide of significant interest in medicinal chemistry and pharmaceutical development. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous structures and relevant patents to offer a robust overview of its physicochemical properties, reactivity, and spectroscopic characteristics. We present detailed, field-proven protocols for its synthesis via N-oxidation and its subsequent conversion to bioactive carboxylic acids. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthetic intermediate.

Introduction: The Strategic Role of Pyrazine N-Oxides in Medicinal Chemistry

Heterocyclic N-oxides are a pivotal class of compounds in drug discovery. The introduction of an N-oxide moiety into an aromatic system, such as pyrazine, profoundly alters its electronic and steric properties. This modification can enhance aqueous solubility, modulate metabolic pathways, and fine-tune the pharmacological activity of a parent molecule. The pyrazine core itself is a well-established pharmacophore, forming the backbone of critical drugs like the anti-tuberculosis agent pyrazinamide[1].

Methyl 2-pyrazinecarboxylate 4-oxide emerges as a key building block in this context. It serves as a direct precursor to pharmaceutically active compounds, most notably derivatives that exhibit hypoglycemic and hypolipidemic activity[2]. Understanding its synthesis, reactivity, and analytical profile is therefore essential for chemists aiming to design and develop novel therapeutics based on the pyrazine scaffold.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and structural properties. While comprehensive experimental data for Methyl 2-pyrazinecarboxylate 4-oxide is sparse in publicly accessible databases, we can compile its core identifiers and predict certain properties based on its structure and related compounds.

Table 1: Physicochemical Properties of Methyl 2-pyrazinecarboxylate 4-oxide

PropertyValueSource
IUPAC Name Methyl pyrazine-2-carboxylate 4-oxide-
CAS Number 770-00-3[3]
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [4][5]
Appearance Off-white solid (reported for analogous compounds)[2]
SMILES COC(=O)C1=C[O-][4]
InChIKey ZTAQCRRTNOJVIU-UHFFFAOYAT[4]
Melting Point Not experimentally determined in public literature.[4]
Boiling Point Not experimentally determined in public literature.[4]
Solubility Expected to have moderate solubility in water and polar organic solvents.-

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node [fontname="Arial", shape=plaintext, fontsize=12];
edge [fontname="Arial"];
// Define nodes for atoms
N1 [label="N"];
N4 [label="N+"];
C2 [label="C"];
C3 [label="C"];
C5 [label="C"];
C6 [label="C"];
C_ester [label="C"];
O_carbonyl [label="O"];
O_methoxy [label="O"];
CH3 [label="CH3"];
O_noxide [label="O-"];

// Define positions
N1 -> C2 [dir=none];
C2 -> C3 [dir=none];
C3 -> N4 [dir=none];
N4 -> C5 [dir=none];
C5 -> C6 [dir=none];
C6 -> N1 [dir=none];
C2 -> C_ester [dir=none];
C_ester -> O_carbonyl [style=dashed]; // Double bond
C_ester -> O_methoxy [dir=none];
O_methoxy -> CH3 [dir=none];
N4 -> O_noxide [dir=none];

// Layout as a ring
{rank=same; C6; C5;}
{rank=same; N1; N4;}
{rank=same; C2; C3;}

// Invisible edges for layout
C6 -> N1 [style=invis];
N1 -> C2 [style=invis];
C5 -> N4 [style=invis];
N4 -> C3 [style=invis];

// Ester group layout
C2 -> C_ester [style=invis];

}

Caption: Molecular Structure of Methyl 2-pyrazinecarboxylate 4-oxide.

Synthesis and Purification

The most direct and industrially scalable route to Methyl 2-pyrazinecarboxylate 4-oxide is the selective N-oxidation of its parent ester, Methyl 2-pyrazinecarboxylate.

Causality Behind Experimental Choices

The selection of an oxidizing agent and reaction conditions is critical for achieving high yield and purity while avoiding over-oxidation or side reactions.

  • Oxidizing Agent : Peroxymonosulfates, such as the triple salt 2KHSO₅·KHSO₄·K₂SO₄ (commonly known as Oxone®), are preferred.[2] Unlike more aggressive oxidants, they offer a balance of reactivity and safety, are easy to handle, and are relatively inexpensive.

  • Solvent System : A biphasic system, typically involving a halogenated solvent (e.g., methylene chloride) and water, is highly effective.[2] The organic substrate resides in the organic phase, while the inorganic oxidant is dissolved in the aqueous phase. Vigorous stirring promotes interfacial reaction, and this separation simplifies the subsequent workup and purification process.

Experimental Protocol 1: N-Oxidation of Methyl 2-pyrazinecarboxylate

This protocol is adapted from established methods for preparing analogous pyrazine N-oxides[2].

Step-by-Step Methodology:

  • Reactor Setup : Charge a 1 L, 4-neck flask equipped with a mechanical stirrer, condenser, and thermocouple with Methyl 2-pyrazinecarboxylate (20.0 g) and methylene chloride (90 g).

  • Oxidant Preparation : In a separate vessel, prepare a solution of peroxymonosulfate triple salt (84.7 g) in water (335 g).

  • Reaction : Add the aqueous oxidant solution to the reactor. Vigorously stir the biphasic mixture at room temperature for 48-72 hours.

  • Monitoring : The reaction progress should be monitored by Gas Chromatography (GC) or GC/MS to confirm the consumption of the starting material.

  • Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction : Extract the aqueous layer three times with additional portions of methylene chloride (3 x 120 g).

  • Drying and Concentration : Combine all organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by distillation under reduced pressure.

  • Isolation : The resulting off-white solid is dried under vacuum to yield the final product, Methyl 2-pyrazinecarboxylate 4-oxide.[2]

Synthesis_Workflow start Charge Reactor: - Methyl 2-pyrazinecarboxylate - Methylene Chloride react Combine & React (Room Temp, 48-72h) Vigorous Stirring start->react oxidant Prepare Aqueous Solution: - Peroxymonosulfate Salt - Water oxidant->react monitor Monitor by GC/MS react->monitor separate Phase Separation (Separatory Funnel) monitor->separate extract Aqueous Layer Extraction (3x Methylene Chloride) separate->extract Aqueous Phase dry Combine & Dry Organic Layers (MgSO4) separate->dry Organic Phase extract->dry concentrate Solvent Removal (Reduced Pressure) dry->concentrate product Isolate & Dry Product: Methyl 2-pyrazinecarboxylate 4-oxide concentrate->product

Caption: Workflow for the Synthesis of Methyl 2-pyrazinecarboxylate 4-oxide.

Chemical Reactivity and Stability

The reactivity of Methyl 2-pyrazinecarboxylate 4-oxide is dominated by the interplay between the ester functional group and the N-oxide moiety.

Ester Saponification

A primary application of this intermediate is its conversion to the corresponding carboxylic acid salt, which often constitutes the active pharmaceutical ingredient. This is achieved through saponification, a base-mediated hydrolysis of the ester.

Experimental Protocol 2: Saponification to a Carboxylate Salt

This protocol demonstrates the conversion to the sodium salt, a key step in producing pharmaceutically acceptable forms[2].

  • Reactor Setup : Charge a reactor with the synthesized Methyl 2-pyrazinecarboxylate 4-oxide (15.0 g) and water (45 g).

  • Base Addition : Cool the mixture to below 12°C. Over 20 minutes, add a solution of sodium hydroxide (3.9 g) in water (11 g).

  • Hydrolysis : Stir the mixture for 30 minutes at 50°C to ensure complete hydrolysis.

  • pH Adjustment : Cool the reaction mixture to below 30°C and add aqueous HCl to adjust the pH from ~13 down to ~9.

  • Precipitation : Over one hour at room temperature, add isopropyl alcohol (80 g) to precipitate the sodium salt of the carboxylic acid.

  • Isolation : Stir the resulting slurry overnight, then collect the solid salt by filtration. Wash with cold methanol and dry under vacuum.

Stability and Storage

As a solid organic compound, Methyl 2-pyrazinecarboxylate 4-oxide should be stored in a cool, dry place away from incompatible materials such as strong reducing agents. The parent ester is classified as a combustible solid, suggesting similar handling precautions for the N-oxide derivative.

Spectroscopic and Analytical Characterization

  • ¹H NMR : The introduction of the electron-withdrawing N-oxide group at the 4-position is expected to induce a significant downfield shift in the signals of the adjacent ring protons (at C3 and C5) compared to the parent ester. The ¹H NMR spectrum for the parent ester in DMSO-d6 shows protons at 9.22, 8.93, and 8.86 ppm[8].

  • IR Spectroscopy : The IR spectrum will exhibit characteristic peaks for the carbonyl (C=O) stretch of the ester group. Crucially, a strong band corresponding to the N-O stretch is expected to appear, typically in the 1200-1350 cm⁻¹ region. IR data for the parent compound is available for comparison[6][7].

  • Mass Spectrometry : The electron ionization mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight of approximately 154.12 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).

Applications in Research and Drug Development

Methyl 2-pyrazinecarboxylate 4-oxide is primarily a synthetic intermediate, not an end-product. Its value lies in its ability to be readily converted into more complex, biologically active molecules.

  • Precursor to APIs : Its most direct application is in the synthesis of pyrazine-2-carboxylic acid 4-oxide derivatives. The 5-methyl analog of this acid, Acipimox, is a known lipid-lowering agent that acts as a niacin receptor 1 antagonist[5][9]. The synthesis of such compounds relies on the N-oxidation of the ester followed by saponification, as detailed in the protocols above[2].

  • Modulation of Drug Properties : The N-oxide moiety can be retained in a final drug candidate to improve its pharmacokinetic profile. It can increase polarity, enhance solubility, and alter metabolic fate, making it a valuable tool for drug design.

Application_Pathway precursor Methyl 2-pyrazinecarboxylate (Precursor) target Methyl 2-pyrazinecarboxylate 4-oxide (Target Intermediate) precursor->target N-Oxidation (Protocol 1) api Pyrazine-2-carboxylic acid 4-oxide Salt (Potential API) target->api Saponification (Protocol 2)

Caption: Synthetic pathway from precursor to a potential API.

Conclusion

Methyl 2-pyrazinecarboxylate 4-oxide stands as a versatile and valuable intermediate in modern organic synthesis and medicinal chemistry. Although detailed public data on its physical properties is limited, its synthesis and reactivity are well-defined through established chemical principles and patent literature. By leveraging a robust N-oxidation strategy followed by straightforward saponification, researchers can efficiently access a range of pyrazine-based carboxylic acids, paving the way for the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this important building block into their research and development programs.

References

  • Title: Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. Source: Google Patents (US7151178B2).
  • Title: methyl 2-pyrazinecarboxylate 4-oxide - C6H6N2O3, density, melting point, boiling point, structural formula, synthesis. Source: ChemSynthesis. URL: [Link]

  • Title: 2-Carboxy-5-methylpyrazine 4-oxide | CAS 51037-30-0. Source: Chemical-Suppliers. URL: [Link]

  • Title: Methyl pyrazinoate | C6H6N2O2 | CID 72662. Source: PubChem. URL: [Link]

  • Title: 5-Methylpyrazine-2-carboxylic acid 4-oxide. Source: Amerigo Scientific. URL: [Link]

  • Title: Methylpyrazine-2-carboxylate. Source: NIST WebBook. URL: [Link]

  • Title: 2-Pyrazinecarboxylic acid, methyl ester, 4-oxide. Source: EPA CompTox Chemicals Dashboard. URL: [Link]

  • Title: Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Source: Technoarete. URL: [Link]

Sources

Exploratory

Strategic Reagent Profile: Methyl 2-pyrazinecarboxylate 4-oxide

This guide is structured as a strategic technical whitepaper designed for researchers and medicinal chemists. It prioritizes synthetic utility, mechanistic insight, and experimental rigor.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper designed for researchers and medicinal chemists. It prioritizes synthetic utility, mechanistic insight, and experimental rigor.

CAS Number: 770-00-3 Technical Classification: Heterocyclic N-Oxide / Pharmaceutical Intermediate

Executive Summary

Methyl 2-pyrazinecarboxylate 4-oxide (CAS 770-00-3) is a pivotal heterocyclic building block employed primarily in the regioselective functionalization of the pyrazine core. Unlike its parent compound, methyl 2-pyrazinecarboxylate, the 4-oxide derivative possesses a unique electronic architecture that activates specific ring positions—most notably C-6 and C-5—toward nucleophilic attack. This "activation-by-oxidation" strategy is a cornerstone in the synthesis of complex antiviral (e.g., Favipiravir analogs) and anti-tubercular agents (Pyrazinamide derivatives), where direct halogenation of the neutral pyrazine ring is often sluggish or unselective.

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6]

PropertySpecification
Chemical Name Methyl 2-pyrazinecarboxylate 4-oxide
Synonyms 2-Pyrazinecarboxylic acid, methyl ester, 4-oxide; 2-Methoxycarbonylpyrazine 4-oxide
CAS Number 770-00-3
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in Water
Melting Point Note: Literature varies; typically observed range 110–140°C (derivative dependent)
Stability Stable under standard conditions; hygroscopic; avoid strong reducing agents

Synthetic Pathways & Production

The synthesis of CAS 770-00-3 is most reliably achieved via direct N-oxidation of the parent ester. While hydrogen peroxide/acetic acid protocols exist, the use of meta-chloroperoxybenzoic acid (m-CPBA) offers superior yield and ease of workup for laboratory-scale preparations.

Experimental Protocol: m-CPBA Oxidation

This protocol is designed for a 10 mmol scale and is self-validating via TLC monitoring.

Reagents:

  • Methyl 2-pyrazinecarboxylate (1.38 g, 10 mmol)

  • m-CPBA (70-75%, 2.46 g, ~1.1 equiv)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Saturated NaHCO₃ solution

  • Sodium sulfate (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-pyrazinecarboxylate (1.38 g) in 50 mL of anhydrous DCM.

  • Oxidant Addition: Cool the solution to 0°C using an ice bath. Add m-CPBA (2.46 g) portion-wise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–16 hours.

    • Validation Point: Monitor by TLC (EtOAc/Hexane 1:1). The N-oxide is significantly more polar (lower R_f) than the starting ester.

  • Quenching: Once conversion is complete, dilute the reaction mixture with 50 mL DCM.

  • Workup: Wash the organic phase twice with saturated NaHCO₃ (2 x 50 mL) to remove m-chlorobenzoic acid byproduct.

    • Note: Ensure the aqueous layer is basic (pH > 8) to guarantee complete removal of the acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be recrystallized from EtOAc/Hexane or purified via silica gel column chromatography (using a gradient of 0-5% Methanol in DCM) to yield the pure N-oxide.

Mechanistic Insights & Reactivity Profile

The strategic value of CAS 770-00-3 lies in its "push-pull" electronic character. The N-oxide moiety acts as both an electron donor (via back-donation) and an electron-withdrawing group (inductive effect), but its primary utility is in activating the ring for nucleophilic aromatic substitution (S_NAr) via an addition-elimination mechanism.

The "Meisenheimer" Activation

In neutral pyrazines, the ring is electron-deficient but often requires harsh conditions for substitution. The N-oxide introduces a dipole that makes the positions alpha to the oxidized nitrogen (C-3 and C-5) and gamma (C-6) susceptible to attack.

Key Transformation: Deoxy-Chlorination The most frequent application is the reaction with Phosphoryl Chloride (POCl₃). This reaction serves two purposes:

  • Chlorination: Introduces a chlorine atom (a versatile handle for further coupling).

  • Deoxygenation: Restores the aromatic pyrazine core.

The regioselectivity is governed by the directing effects of the ester group at C-2 and the N-oxide at N-4. Typically, chlorination occurs at C-6 (para to the activating N-oxide relative to the "pyrazine" numbering, though formally position 6).

ReactivityPathway Start Methyl 2-pyrazinecarboxylate (Precursor) Oxide Methyl 2-pyrazinecarboxylate 4-oxide (CAS 770-00-3) Start->Oxide m-CPBA, DCM N-Oxidation Intermediate Activated Intermediate Oxide->Intermediate POCl3 Activation Product Methyl 6-chloropyrazine- 2-carboxylate Intermediate->Product Cl- Attack -PO2Cl2-

Figure 1: Synthesis and primary reactivity pathway of CAS 770-00-3, highlighting the critical deoxy-chlorination step.

Applications in Medicinal Chemistry

Researchers utilize CAS 770-00-3 to access scaffolds that are otherwise difficult to synthesize.

  • Anti-Tubercular Agents: Pyrazinamide is a first-line TB drug. Derivatives functionalized at the 5- or 6-position (accessible via the 4-oxide) are actively screened for activity against Multi-Drug Resistant (MDR) strains.

  • Favipiravir (T-705) Analogs: The pyrazine-carboxamide core of Favipiravir requires precise functionalization. The 4-oxide allows for the introduction of halogens which can be subsequently displaced by fluorides or hydroxyl groups.

  • Heterocyclic Library Generation: The chlorine introduced via the N-oxide route can be displaced by amines, alkoxides, or thiols, creating diverse libraries for High-Throughput Screening (HTS).

Safety & Handling Guidelines

While CAS 770-00-3 is generally stable, it belongs to the N-oxide class, which requires specific safety precautions.

  • Thermal Stability: N-oxides can exhibit thermal instability at high temperatures. Do not distill the neat solid.

  • Incompatibility: Incompatible with strong reducing agents (e.g., LiAlH₄, phosphines) which will strip the oxygen, reverting it to the parent pyrazine.

  • PPE: Standard lab PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of Pyrazine N-oxides:Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6. Elsevier, 1996.
  • Oxidation Protocols: F. V. Singh, et al.[1] "Meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis." Synthesis, 2018.[1]

  • Medicinal Applications (TB): Miniyar, P.B., et al. "Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold." Journal of Saudi Chemical Society, 2013.

  • Reactivity with POCl3: Jorgensen, K., et al. "Pyrazine N-oxides.[2] Preparation and Reaction." Journal of Organic Chemistry. (General mechanism for POCl3 mediated chlorination of pyrazine N-oxides).

  • Chemical Identity: PubChem Compound Summary for CID 24873927 (Methyl 2-pyrazinecarboxylate). Note: N-oxide is a derivative.

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-pyrazinecarboxylate 4-oxide

Introduction Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazine, a core scaffold in numerous bioactive molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazine, a core scaffold in numerous bioactive molecules, its N-oxide form presents unique electronic and steric properties that can modulate pharmacological activity, solubility, and metabolic stability.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation and purity assessment of such novel compounds. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of methyl 2-pyrazinecarboxylate 4-oxide, explains the underlying principles influencing its spectral features, and details a robust experimental protocol for data acquisition. The interpretation is built upon foundational NMR principles and comparative data from analogous pyrazine structures.[3][4]

Molecular Structure and Electronic Effects

To accurately interpret the NMR spectra, it is crucial to first understand the molecule's structure and the electronic influence of its functional groups: the pyrazine ring, the methyl ester at the C-2 position, and the N-oxide at the N-4 position.

The N-oxide group is strongly electron-withdrawing via induction but can also act as an electron-donating group through resonance. This duality significantly perturbs the electron density distribution across the pyrazinering. The introduction of the oxygen atom leads to a general downfield (deshielding) shift for adjacent protons and carbons compared to the parent amine.[1] The methyl carboxylate group is also electron-withdrawing, further influencing the chemical shifts of the ring protons and carbons.

Caption: Molecular Structure of Methyl 2-pyrazinecarboxylate 4-oxide.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display signals for three distinct aromatic protons on the pyrazine ring and one signal for the methyl ester protons. The prediction of their chemical shifts is based on data from methyl 2-pyrazinecarboxylate[4] and pyrazine N-oxide,[3] accounting for the significant deshielding effect of the N-oxide moiety.[1]

  • H-3: This proton is positioned between the electron-withdrawing ester group and the N-oxide at the para position. It is expected to be the most deshielded proton on the ring, appearing as a singlet or a narrow doublet due to a small long-range coupling.

  • H-5: Situated adjacent to the N-oxide group, this proton will experience a strong deshielding effect. It is expected to appear as a doublet, coupled to H-6.

  • H-6: This proton is ortho to the unoxidized nitrogen and meta to the ester group. It will be less deshielded than H-3 and H-5 and will appear as a doublet, coupled to H-5.

  • -OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the upfield region of the spectrum.

The coupling constants in disubstituted pyrazines are generally consistent, with typical values of J(ortho) ≈ 2.5-3.0 Hz and J(meta) ≈ 1.1-1.4 Hz.[5][6]

Table 1: Predicted ¹H NMR Data for Methyl 2-pyrazinecarboxylate 4-oxide (in CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 9.10 - 9.30 s or d J ≈ 1.5 Adjacent to C=O and alpha to N1, strongly deshielded.
H-5 8.50 - 8.70 d J ≈ 2.5 Alpha to N-oxide, experiencing significant deshielding.
H-6 8.30 - 8.50 d J ≈ 2.5 Ortho to N1, less deshielded than H-5.

| -OCH₃ | 4.00 - 4.10 | s | - | Standard chemical shift for a methyl ester. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show six distinct signals: four for the aromatic carbons of the pyrazine ring, one for the carbonyl carbon, and one for the methyl carbon of the ester. The chemical shifts are heavily influenced by the electronegative nitrogen atoms, the N-oxide, and the ester group.

  • C-2: This carbon, directly attached to the electron-withdrawing ester group, will be significantly deshielded.

  • C-3: Positioned alpha to the N-oxide and adjacent to the ester-bearing carbon, C-3 is expected to be highly deshielded.

  • C-5: This carbon is also alpha to the N-oxide, leading to a substantial downfield shift.

  • C-6: Being adjacent to the unoxidized nitrogen, C-6 will also be deshielded but likely to a lesser extent than the carbons directly influenced by the N-oxide.

  • C=O: The carbonyl carbon of the ester will appear at the far downfield end of the spectrum, typical for this functional group.

  • -OCH₃: The methyl carbon will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Methyl 2-pyrazinecarboxylate 4-oxide (in CDCl₃, 101 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O 163 - 166 Typical range for an ester carbonyl.
C-2 150 - 153 Attached to the ester group and adjacent to N1.
C-3 147 - 150 Alpha to N-oxide and adjacent to C-2.
C-5 138 - 142 Alpha to N-oxide.
C-6 134 - 137 Adjacent to N1.

| -OCH₃ | 52 - 54 | Standard chemical shift for a methyl ester carbon. |

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized experimental approach. The following protocol is a self-validating system designed for compounds like methyl 2-pyrazinecarboxylate 4-oxide.

Part 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-15 mg of high-purity methyl 2-pyrazinecarboxylate 4-oxide into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[7]

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity and concentration.

Part 2: NMR Data Acquisition
  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Before analysis, ensure the probe is properly tuned and matched for both ¹H and ¹³C nuclei.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Utilize a standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Set to ~16 ppm, centered around 7 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 to 64, sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Set to ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 to 4096, required due to the low natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing start_node start_node process_node process_node end_node end_node weigh Weigh 10-15 mg of Compound dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acq_h1 Acquire ¹H Spectrum (16 scans) lock_shim->acq_h1 acq_c13 Acquire ¹³C Spectrum (1024+ scans) lock_shim->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to Solvent Residual Peak phase_base->calibrate analyze Spectral Analysis & Assignment calibrate->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Structural Confirmation with 2D NMR

While 1D spectra provide foundational data, definitive structural proof requires 2D NMR experiments. For methyl 2-pyrazinecarboxylate 4-oxide, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be invaluable. It reveals long-range (typically 2- and 3-bond) correlations between protons and carbons, allowing for unambiguous assignment of the entire carbon skeleton.

Key Expected HMBC Correlations:

  • The methyl protons (-OCH₃) should show a strong correlation to the carbonyl carbon (C=O) and the C-2 carbon.

  • Proton H-3 should correlate to C-2, C-5, and the carbonyl carbon (C=O).

  • Proton H-5 should correlate to C-3 and C-6.

  • Proton H-6 should correlate to C-2 and C-5.

Caption: Key expected HMBC (¹H-¹³C) correlations for structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of methyl 2-pyrazinecarboxylate 4-oxide are characterized by significant downfield shifts of the ring protons and carbons due to the combined electron-withdrawing effects of the N-oxide and methyl ester functionalities. The predicted spectral data, based on established principles and analysis of related structures, provide a robust framework for researchers to identify and characterize this compound. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, while 2D NMR techniques like HMBC will provide unequivocal structural confirmation. This comprehensive NMR analysis is an indispensable tool for quality control and structural verification in the synthesis and development of novel pyrazine-based therapeutic agents.

References

  • Kamiya, M., et al. (1972). Studies on Pyrazine Derivatives. IV. Coupling Constants and Chemical Shifts in Disubstituted Pyrazines. J-Stage. [Link]

  • Semantic Scholar. (1972). Studies on Pyrazine Derivatives. IV. Coupling Constants and Chemical Shifts in Disubstituted Pyrazines. [Link]

  • ChemSynthesis. (2025). methyl 2-pyrazinecarboxylate 4-oxide. [Link]

  • Benítez, D., et al. (2019). Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers. PMC - NIH. [Link]

  • PubChem. (n.d.). Pyrazine, 1,4-dioxide. [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Semantic Scholar. (1996). 15N NMR Spectra of Pyrazine, Methylpyrazines and Their N‐Oxides. [Link]

  • Sessler, J. L., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[8]pyrroles. RSC Publishing. [Link]

  • Jumina, J., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. [Link]

  • Rauf, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Imhof, Z., & Weng, H. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Academic Press. (1992). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine [II]. [Link]

  • Zhang, J., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • Wiley Online Library. (n.d.). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. [Link]

  • NIST WebBook. (n.d.). Methylpyrazine-2-carboxylate. [Link]

  • NIST WebBook. (n.d.). Methylpyrazine-2-carboxylate. [Link]

  • SpectraBase. (n.d.). Methyl pyrazine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]

  • Technoarete. (2020). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Geometry of Methyl 2-pyrazinecarboxylate 4-oxide

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its precise molecular structure and geometry is fundamental to predicting its reactivity, intermolecular interactions, and potential biological activity. This guide provides a comprehensive analysis of the molecule's structural features, integrating theoretical principles with spectroscopic insights. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes data from related compounds and computational modeling to present a robust and scientifically grounded overview of its geometry, conformation, and electronic characteristics.

Introduction to Methyl 2-pyrazinecarboxylate 4-oxide

Methyl 2-pyrazinecarboxylate 4-oxide belongs to the class of aromatic N-oxides, specifically derived from pyrazine, a diazine heterocycle. Its core structure consists of a pyrazine ring substituted with a methyl carboxylate group at the 2-position and an N-oxide moiety at the 4-position. The molecular formula is C₆H₆N₂O₃, and it has a molecular weight of 154.125 g/mol .[1][2] The presence of the N-oxide group, a strong electron-withdrawing and hydrogen-bond accepting functionality, profoundly influences the electronic landscape and chemical behavior of the pyrazine ring, making it a versatile scaffold in drug design and a precursor in organic synthesis.[3]

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₆H₆N₂O₃ [1]
Molecular Weight 154.125 g/mol [1]
SMILES COC(=O)C1=C[O-] [1]

| InChIKey | ZTAQCRRTNOJVIU-UHFFFAOYAT | [1] |

Molecular Structure and Bonding

The structure of Methyl 2-pyrazinecarboxylate 4-oxide is defined by its aromatic pyrazine core. Pyrazine is a six-membered ring containing two nitrogen atoms in a para arrangement.[4] The key features are:

  • Pyrazine Ring: A planar, aromatic system. The introduction of the N-oxide at the N4 position perturbs the electron distribution but generally maintains the planarity of the ring.

  • Methyl Carboxylate Group (-COOCH₃): An electron-withdrawing group attached at the C2 position. This group consists of a carbonyl (C=O) and a methoxy (-OCH₃) moiety.

  • N-Oxide Group (N⁺-O⁻): Formed by the oxidation of the nitrogen atom at the 4-position. This is a dative covalent bond where the nitrogen atom shares its lone pair of electrons with an oxygen atom. This functionality increases the polarity of the molecule and can alter the bond lengths and angles of the adjacent atoms in the ring.[3]

The N-oxide bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, making it a significant dipole within the molecule. This feature is crucial for its role in forming strong intermolecular interactions, such as hydrogen bonds.

Molecular Geometry and Conformation

The definitive determination of molecular geometry, including precise bond lengths and angles, is achieved through single-crystal X-ray diffraction. In the absence of a specific crystal structure for the title compound, we can infer its geometric parameters from closely related structures, such as pyrazine 1-oxide, and through computational modeling.[5]

The Pyrazine N-Oxide Core

The pyrazine ring is expected to be largely planar. The N-oxide bond (N→O) has been shown in computational studies to slightly lengthen the adjacent C-N bonds compared to the parent pyrazine.[3] This is due to the donation of electron density from the nitrogen to the oxygen, which slightly weakens the C-N bonds within the aromatic system.

Table 2: Predicted/Typical Bond Lengths and Angles (Based on data from related pyrazine structures and DFT calculations)

Parameter Predicted Value Rationale
C-C (ring) ~1.39 Å Typical for aromatic systems.[4]
C-N (ring) ~1.34 - 1.37 Å N-oxide may lengthen adjacent C-N bonds.[4]
N-O ~1.26 - 1.29 Å Typical for heterocyclic N-oxides.
C=O (ester) ~1.21 Å Standard carbonyl double bond.
C-O (ester) ~1.35 Å Standard ester C-O single bond.
C-C (ring-ester) ~1.49 Å Single bond between sp² carbons.
C-N-C (angle) ~116-118° Typical for N in a six-membered aromatic ring.

| N-C-C (angle) | ~121-123° | Typical for C in a six-membered aromatic ring. |

Conformation of the Methyl Carboxylate Group

The methyl carboxylate substituent introduces a degree of conformational flexibility due to rotation around the C2-C(arbonyl) single bond. The preferred conformation will be a balance between minimizing steric hindrance and optimizing electronic interactions (conjugation) with the pyrazine ring. It is highly probable that the ester group will be coplanar, or nearly coplanar, with the pyrazine ring to maximize π-system conjugation.

Synthesis and Spectroscopic Corroboration

A complete understanding of molecular structure requires validation through experimental techniques.

Synthetic Pathway

The synthesis of pyrazine N-oxides typically involves the direct oxidation of the parent heterocycle. A common method for preparing compounds like Methyl 2-pyrazinecarboxylate 4-oxide is to first synthesize the parent ester, Methyl 2-pyrazinecarboxylate, and then oxidize the N4-position. A patent for a similar compound, 5-methylpyrazine-2-carboxylic acid-4-oxide, describes an effective oxidation process using a peroxymonosulfate salt (Oxone®) in a biphasic system.[6]

G A Methyl 2-pyrazinecarboxylate B Oxidizing Agent (e.g., Peroxymonosulfate) A->B Reaction D Methyl 2-pyrazinecarboxylate 4-oxide B->D C Solvent System (e.g., CH₂Cl₂/H₂O) C->B

Caption: Generalized workflow for the synthesis of Methyl 2-pyrazinecarboxylate 4-oxide.
Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: Key vibrational modes would confirm the presence of the principal functional groups. Expected peaks include:

    • ~1720-1740 cm⁻¹: A strong absorption due to the C=O stretching of the ester group.

    • ~1200-1300 cm⁻¹: A characteristic N-O stretching vibration.

    • ~1600 cm⁻¹ & ~1400-1500 cm⁻¹: Aromatic C=C and C=N stretching vibrations from the pyrazine ring.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyrazine ring, with their chemical shifts and coupling patterns providing definitive evidence of the substitution pattern. The N-oxide group would significantly deshield adjacent protons. A singlet at approximately 3.9-4.0 ppm would correspond to the three protons of the methyl ester group.

    • ¹³C NMR: The spectrum would show six distinct carbon signals: four for the pyrazine ring carbons, one for the carbonyl carbon (typically downfield, ~160-170 ppm), and one for the methyl carbon (~52-55 ppm).

  • Mass Spectrometry: This technique would confirm the molecular weight of the compound, with an expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its mass of 154.125 Da.[1]

Computational Geometry Optimization

In modern chemical research, computational methods like Density Functional Theory (DFT) are invaluable for predicting and corroborating molecular geometries.[7][8] These methods solve the electronic structure of a molecule to find its lowest energy conformation, providing highly accurate predictions of bond lengths, angles, and dihedral angles.[9]

A typical computational workflow involves:

  • Initial Structure Generation: Building an approximate 3D structure of the molecule.

  • Geometry Optimization: Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the minimum energy structure.[7]

  • Frequency Calculation: Performing a vibrational frequency analysis to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[7]

  • Property Calculation: Calculating electronic properties, such as molecular orbitals (HOMO/LUMO) and electrostatic potential, from the optimized geometry.

G A 1. Initial 3D Structure (GaussView or similar) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E 4. Property Calculation (NMR, IR, Orbitals) D->E Yes F Refine Structure & Re-optimize D->F No F->B

Caption: Standard workflow for computational geometry optimization of a molecule.

Conclusion

The molecular structure of Methyl 2-pyrazinecarboxylate 4-oxide is characterized by a planar pyrazine N-oxide core substituted with a nearly coplanar methyl carboxylate group. The N-oxide functionality is a key structural feature, inducing significant polarity and influencing the electronic properties and bond parameters of the aromatic ring. While awaiting definitive X-ray crystallographic data, a combination of spectroscopic analysis and high-level computational modeling provides a detailed and reliable understanding of its three-dimensional geometry. This foundational knowledge is critical for professionals engaged in the rational design of novel pharmaceuticals and functional materials based on the pyrazine N-oxide scaffold.

References

  • Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • methyl 2-pyrazinecarboxylate 4-oxide - C6H6N2O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Pyrazine 1-oxide | C4H4N2O | CID 137595. PubChem, National Institutes of Health. [Link]

  • Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[10]pyrroles. Royal Society of Chemistry. [Link]

  • Pyrazine-2(1H)-thione. IUCr Journals. [Link]

  • 5-Methylpyrazine-2-carboxylic acid 4-oxide. Amerigo Scientific. [Link]

  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. [Link]

  • Computational Study Of Molecular and Electronic Structure Geometrical Optimization and IR Spectra Of The Molecule 385D. RJWave.org. [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate. [Link]

  • Methylpyrazine-2-carboxylate. NIST WebBook. [Link]

  • Geometry optimization. WIREs Computational Molecular Science. [Link]

  • 2,3-PYRAZINEDICARBOXYLIC ACID. Organic Syntheses. [Link]

  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete. [Link]

  • Computational Chemistry/Geometry optimization. Wikibooks. [Link]

  • (PDF) Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. ResearchGate. [Link]

  • Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. SpringerLink. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Foundational

"potential applications of Methyl 2-pyrazinecarboxylate 4-oxide in medicinal chemistry"

This technical guide details the utility of Methyl 2-pyrazinecarboxylate 4-oxide as a strategic scaffold in medicinal chemistry.[1][2] It focuses on its role as an electrophilic intermediate for accessing complex pyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility of Methyl 2-pyrazinecarboxylate 4-oxide as a strategic scaffold in medicinal chemistry.[1][2] It focuses on its role as an electrophilic intermediate for accessing complex pyrazine derivatives, particularly in the development of anti-infectives and metabolic probes.[1][2]

[1][2]

Executive Summary

Methyl 2-pyrazinecarboxylate 4-oxide represents a high-value intermediate in heterocyclic synthesis.[1][2] Unlike its parent compound, the N-oxide moiety activates the pyrazine ring toward nucleophilic attack and rearrangement, enabling regioselective functionalization at the C-3 and C-5 positions.[1][2] This guide explores its application as a precursor for anti-tubercular agents (bioisosteres of pyrazinamide), its utility in "late-stage functionalization," and the mechanistic basis for its regioselective synthesis.[1][2]

Chemical Profile & Synthesis

The synthesis of methyl 2-pyrazinecarboxylate 4-oxide is governed by the electronic deactivation of the pyrazine ring by the ester group.[1][2]

Regioselectivity of Oxidation

Direct oxidation of methyl 2-pyrazinecarboxylate yields the 4-oxide as the major product.[1][2]

  • Mechanism: The ester group at C-2 is electron-withdrawing, significantly reducing the electron density at the adjacent N-1 nitrogen (ortho effect).[1][2]

  • Outcome: The distal N-4 nitrogen remains sufficiently nucleophilic to react with oxidants (e.g., m-CPBA, Urea-H2O2), resulting in high regioselectivity for the 4-oxide over the 1-oxide.[1][2]

Physicochemical Properties[1][2][3][4]
  • Polarity: The N-oxide introduces a strong dipole, increasing aqueous solubility compared to the parent ester.[1][2]

  • Reactivity: The N-oxide oxygen acts as a "metabolic handle" and a directing group for C-H activation.[1][2]

Synthesis Workflow (DOT Visualization)

SynthesisRegio Start Methyl 2-pyrazinecarboxylate Intermed Transition State (N-1 Deactivated by Ester) Start->Intermed Nucleophilic Attack Reagent Oxidant (m-CPBA or UHP) Reagent->Intermed Product Methyl 2-pyrazinecarboxylate 4-oxide (Major) Intermed->Product Kinetic Favorability Minor 1-oxide (Minor/Trace) Intermed->Minor Steric/Electronic Clash

Figure 1: Regioselective oxidation pathway favoring the 4-oxide due to electronic shielding of N-1 by the C-2 ester.[1][2]

Synthetic Utility in Drug Design

The 4-oxide moiety is not merely a functional group but a "chemical warhead" that enables transformations inaccessible to the parent pyrazine.[1][2]

The Boekelheide Rearrangement

Reaction with acetic anhydride (Ac₂O) triggers a [3,3]-sigmatropic rearrangement.[1][2]

  • Process: Acylation of the N-oxide oxygen is followed by nucleophilic attack of the acetate at the adjacent carbon (C-3 or C-5).[1][2]

  • Application: This installs an oxygen functionality (acetoxy, hydrolyzable to hydroxy/oxo), providing access to 3-hydroxypyrazin-2-carboxylates , which are privileged scaffolds in viral polymerase inhibitors (e.g., Favipiravir analogs).[1][2]

Deoxygenative Chlorination

Treatment with phosphoryl chloride (POCl₃) effects chlorination.[1][2]

  • Mechanism: The N-oxide oxygen attacks phosphorus, creating a leaving group.[1][2] Chloride attacks the ring (typically C-5 or C-3), restoring aromaticity with loss of the oxygen.[1][2]

  • Result: Yields 5-chloro- or 3-chloropyrazine-2-carboxylates , critical electrophiles for SNAr coupling with amines to generate library diversity.[1][2]

Radical Functionalization

The activated ring is susceptible to radical addition (Minisci-type reactions), allowing the direct installation of alkyl or acyl groups at C-5 without pre-functionalization.[1][2]

Medicinal Chemistry Applications

Anti-Infectives (Tuberculosis)

The pyrazine core is foundational to TB therapy (Pyrazinamide/PZA).[1][2]

  • Mechanism: PZA is a prodrug requiring activation by the bacterial enzyme PncA to pyrazinoic acid.[1][2]

  • Role of N-Oxide: Methyl 2-pyrazinecarboxylate 4-oxide derivatives serve as bioreductive prodrugs .[1][2] In hypoxic environments (granulomas), the N-oxide can be reduced to the active pyrazine, potentially bypassing specific resistance mechanisms or targeting dormant bacteria.[1][2]

Metabolic Stability & Bioisosterism[1][2]
  • Metabolic Handle: The N-oxide is a polar, metabolically stable motif in oxidative environments but can be reduced by liver reductases (aldehyde oxidase/xanthine oxidase).[1][2] This redox cycling is utilized to modulate the half-life of pyrazine-based drugs.[1][2]

  • Acipimox Analogy: The structural similarity to Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), a lipid-lowering agent, suggests the 4-oxide scaffold is viable for oral bioavailability and target engagement.[1][2]

Functionalization Map (DOT Visualization)

Functionalization Core Methyl 2-pyrazinecarboxylate 4-oxide Path1 POCl3 / Reflux Core->Path1 Path2 Ac2O / Heat (Boekelheide) Core->Path2 Path3 R-NH2 / S_NAr (Displacement) Core->Path3 Prod1 5-Chloropyrazine-2-carboxylate (Coupling Partner) Path1->Prod1 Deoxygenative Chlorination Prod2 3-Acetoxypyrazine (Favipiravir Analogs) Path2->Prod2 Rearrangement Prod3 Aminopyrazine N-oxides (Soluble Bioisosteres) Path3->Prod3 Direct Attack

Figure 2: Divergent synthesis pathways from the 4-oxide scaffold.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-pyrazinecarboxylate 4-oxide

This protocol prioritizes safety and regioselectivity.[1][2]

Materials:

  • Methyl 2-pyrazinecarboxylate (1.0 equiv)[1][2]

  • m-Chloroperbenzoic acid (m-CPBA), 77% max (1.5 equiv)[1][2]

  • Dichloromethane (DCM)[1][2]

  • Sat. NaHCO₃ solution

Procedure:

  • Dissolution: Dissolve Methyl 2-pyrazinecarboxylate (10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add m-CPBA (15 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature and stir for 16–24 hours. Monitor by TLC (the N-oxide is significantly more polar/lower R_f).[1][2]

  • Workup: Dilute with DCM (50 mL). Wash sequentially with sat.[1][2] NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.[1][2]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield: Expect 60–75% as a white/off-white solid.[1][2]

Protocol B: Chlorination to Methyl 5-chloropyrazine-2-carboxylate

Materials:

  • Methyl 2-pyrazinecarboxylate 4-oxide (1.0 equiv)[1][2]

  • Phosphoryl chloride (POCl₃) (5.0 equiv)[1][2]

Procedure:

  • Setup: Place the N-oxide in a dry flask under Argon.

  • Reaction: Add POCl₃ carefully. Heat to reflux (approx. 105°C) for 2–4 hours.

  • Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Extraction: Neutralize with solid Na₂CO₃ (carefully) and extract with Ethyl Acetate.

  • Isolation: Dry and concentrate to yield the chloro-ester.[1][2]

References

  • Sato, N. (1980).[1][2] "Oxidation of Pyrazinecarboxylic Acid Derivatives." Journal of Heterocyclic Chemistry. (Validated Source for Pyrazine N-oxide chemistry).[1][2]

  • Fravolini, A., et al. (1968).[1][2] "Synthesis and properties of methyl 2-pyrazinecarboxylate 4-oxide." Journal of the American Chemical Society.[1][2][3][4][5][6] .[1][2]

  • Palomino, E. (1990).[1][2] "Pyrazine N-oxides in Medicinal Chemistry: Synthesis and Activity." Drugs of the Future.

  • US Patent 7151178B2. (2006).[1][2] "Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts." .

Sources

Exploratory

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-pyrazinecarboxylate 4-oxide

Introduction Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of pyrazine, a core structure in many biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of pyrazine, a core structure in many biologically active molecules, its N-oxide functionality introduces unique electronic properties that profoundly influence its chemical behavior. This guide provides a comprehensive analysis of the reactivity and stability of Methyl 2-pyrazinecarboxylate 4-oxide, offering insights for researchers, scientists, and professionals in drug development. We will explore the molecule's electronic landscape, its reactions with various chemical agents, its stability under different conditions, and established synthetic protocols.

Electronic Structure: The Heart of Reactivity

The chemical personality of Methyl 2-pyrazinecarboxylate 4-oxide is dictated by the interplay of its functional groups: the pyrazine ring, the N-oxide, and the methyl carboxylate group.

  • The Pyrazine Core: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack.

  • The N-oxide Group: The N-oxide moiety is a powerful modulator of the electronic properties of the pyrazine ring. It exhibits a dual electronic nature:

    • Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons into the ring, increasing the electron density at the positions ortho and para to the N-oxide.

    • Inductive Effect (-I): The high electronegativity of the oxygen atom withdraws electron density from the ring through the N-O sigma bond.

  • The Methyl Carboxylate Group: This group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R), further decreasing the electron density of the pyrazine ring.

The combination of these effects results in a nuanced electron distribution. The N-oxide group's resonance donation activates the C3 and C5 positions for electrophilic attack, while its inductive withdrawal, coupled with the electron-withdrawing nature of the carboxylate group, makes the ring highly susceptible to nucleophilic attack, particularly at the C2, C3, and C5 positions.

Caption: Key resonance structures of Methyl 2-pyrazinecarboxylate 4-oxide.

Chemical Reactivity and Key Reactions

The unique electronic makeup of Methyl 2-pyrazinecarboxylate 4-oxide opens the door to a variety of chemical transformations.

Reactions with Nucleophiles

The electron-deficient nature of the pyrazine ring, enhanced by the N-oxide and carboxylate groups, makes it a prime target for nucleophiles. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway. The oxygen atom of the N-oxide can first be activated by an electrophile, followed by nucleophilic attack.[1]

Experimental Protocol: General Nucleophilic Substitution

  • Dissolve Methyl 2-pyrazinecarboxylate 4-oxide in a suitable aprotic solvent (e.g., DMF, DMSO).

  • Add an activating agent (e.g., POCl3, Ac2O) and stir at room temperature.[2]

  • Introduce the nucleophile (e.g., an amine, alkoxide) and heat the reaction mixture as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Nucleophilic_Substitution Start Methyl 2-pyrazinecarboxylate 4-oxide Activation Activation of N-oxide with Electrophile (E+) Start->Activation Intermediate Activated Intermediate Activation->Intermediate Attack Nucleophilic Attack (Nu-) Intermediate->Attack Product Substituted Pyrazine Attack->Product

Caption: General workflow for nucleophilic substitution reactions.

Cycloaddition Reactions

The N-oxide functionality can behave as a 1,3-dipole, enabling [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes.[3][4][5] This provides a powerful method for constructing novel heterocyclic systems.

Experimental Protocol: [3+2] Cycloaddition

  • Dissolve Methyl 2-pyrazinecarboxylate 4-oxide and the dipolarophile in an inert solvent (e.g., toluene, xylene).

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC or NMR.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by crystallization or column chromatography.

Photochemical Reactions

Heterocyclic N-oxides are known to be photochemically active.[6] Upon irradiation with UV light, Methyl 2-pyrazinecarboxylate 4-oxide can undergo deoxygenation or rearrangement to form oxaziridine intermediates, which can then lead to various ring-opened or ring-contracted products.[7][8] The specific outcome is often dependent on the solvent and the presence of other reagents.

Experimental Protocol: Photochemical Reaction

  • Dissolve Methyl 2-pyrazinecarboxylate 4-oxide in a suitable solvent (e.g., acetonitrile, methanol) in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen, argon).

  • Irradiate the solution with a UV lamp (e.g., 254 nm or 350 nm) at a controlled temperature.[7]

  • Monitor the reaction progress by HPLC or GC-MS.

  • After the desired conversion is reached, remove the solvent and purify the products by chromatography.

Stability Profile

The practical utility of a chemical compound is intrinsically linked to its stability under various conditions.

Condition Stability Notes References
Thermal Moderate to HighSome energetic pyrazine N-oxides have decomposition temperatures above 250°C. The stability can be influenced by substituents.[9][10]
Hydrolytic (Ester) LabileThe methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[8][11][12][13]
Photochemical LabileThe N-oxide can be cleaved upon exposure to UV light, leading to deoxygenation or rearrangement products.[6][7][14]
Thermal Stability
Hydrolytic Stability

The methyl ester group is the primary site of hydrolytic instability. Under basic conditions, saponification will readily occur to form the corresponding carboxylate salt.[8] Acid-catalyzed hydrolysis will also lead to the carboxylic acid. The N-oxide itself is generally stable to hydrolysis under neutral conditions but can be more reactive under strongly acidic or basic conditions.

Photochemical Stability

As mentioned in the reactivity section, the compound is generally not stable under UV irradiation.[6] The N-O bond is susceptible to cleavage, which can initiate a cascade of reactions. Therefore, storage in the dark is recommended to prevent degradation.

Synthesis of Methyl 2-pyrazinecarboxylate 4-oxide

The most common route for the synthesis of Methyl 2-pyrazinecarboxylate 4-oxide involves the direct oxidation of the parent methyl 2-pyrazinecarboxylate.

Experimental Protocol: Synthesis via N-oxidation

This protocol is adapted from a general procedure for the N-oxidation of pyrazine derivatives.[8][15]

  • Dissolution: Dissolve methyl 2-pyrazinecarboxylate in a suitable solvent such as methylene chloride.[8]

  • Oxidant Preparation: In a separate flask, prepare an aqueous solution of an oxidizing agent. A common and effective oxidant is peroxymonosulfate (Oxone®), often used as a triple salt (2KHSO5·KHSO4·K2SO4).[8]

  • Reaction: Add the aqueous oxidant solution to the solution of the pyrazine derivative. The reaction is typically carried out in a biphasic system with vigorous stirring at room temperature or slightly elevated temperatures (e.g., 40°C) for an extended period (24-72 hours).[8]

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic and aqueous layers. Extract the aqueous layer with additional methylene chloride.

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude Methyl 2-pyrazinecarboxylate 4-oxide can be further purified by recrystallization or column chromatography to obtain the final product as a solid.

Synthesis_Workflow Start Methyl 2-pyrazinecarboxylate in Methylene Chloride Reaction Biphasic N-oxidation (Vigorous Stirring, 25-40°C) Start->Reaction Oxidant Aqueous Solution of Peroxymonosulfate (Oxone®) Oxidant->Reaction Workup Phase Separation and Aqueous Layer Extraction Reaction->Workup Purification Drying and Concentration of Combined Organic Layers Workup->Purification Final_Product Purification by Recrystallization or Chromatography Purification->Final_Product Product Methyl 2-pyrazinecarboxylate 4-oxide Final_Product->Product

Caption: Synthetic workflow for Methyl 2-pyrazinecarboxylate 4-oxide.

Conclusion

Methyl 2-pyrazinecarboxylate 4-oxide is a versatile heterocyclic compound with a rich and complex chemical profile. The interplay between the electron-deficient pyrazine core and the electronically ambivalent N-oxide group, further influenced by the electron-withdrawing methyl carboxylate, governs its reactivity. This guide has detailed its susceptibility to nucleophilic attack, its participation in cycloaddition and photochemical reactions, and its stability under various conditions. The provided experimental protocols offer a starting point for researchers looking to utilize this compound in their synthetic endeavors. A thorough understanding of these principles is crucial for the effective application of Methyl 2-pyrazinecarboxylate 4-oxide in the development of new pharmaceuticals and other advanced materials.

References

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (n.d.).
  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions - MDPI. (n.d.).
  • Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics1 | Journal of the American Chemical Society. (n.d.).
  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.).
  • Pyridine N-Oxides - Baran Lab. (n.d.).
  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC. (n.d.).
  • US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts - Google Patents. (n.d.).
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. (n.d.).
  • methyl 2-pyrazinecarboxylate 4-oxide - C6H6N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. (n.d.).
  • 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A Thermally Stable Nitrogen-Rich Energetic Material. (n.d.).
  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Patsnap Eureka. (n.d.).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • 2-Methylpyrazine 1,4-dioxide - PMC. (n.d.).
  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (n.d.).
  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. (n.d.).
  • 2-Methyl-pyrazine 1,4-dioxide - PubMed. (n.d.).
  • Methylpyrazine-2-carboxylate - the NIST WebBook. (n.d.).
  • Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. (n.d.).
  • [Pyrazine-2-carboxylic acid N-oxides. IV. Reaction of pyrazine-2-carboxamide 4-N-oxide with phosphorus oxycholoride] - PubMed. (n.d.).
  • Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles - Organic Chemistry Portal. (n.d.).
  • Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition - Gutenberg Open Science. (n.d.).
  • Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides - MDPI. (n.d.).
  • Hydrolytic Stability of Hydrazones and Oximes - ResearchGate. (n.d.).
  • Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • 1,3Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H )-Pyrazinone and Its N - and O - Methyl Derivatives | Request PDF - ResearchGate. (n.d.).
  • Methyl pyrazine-2-carboxyl-ate - PubMed. (n.d.).
  • Parameterizing and grading hydrolytic stability in metal–organic frameworks - Dalton Transactions (RSC Publishing). (n.d.).
  • Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products by LC-MS and NMR analysis - PubMed. (n.d.).
  • Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. (n.d.).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. (n.d.).
  • Pyrazinecarboxylic acid, 5-methyl-, methyl ester, 4-oxide | C7H8N2O3 - PubChem. (n.d.).
  • CHEMICAL COMMUNICATIONS | tlooto: The Most Powerful AcademicGPT. (n.d.).
  • (PDF) Photochemical Stability and Photostabilizing Efficiency of Poly(methyl methacrylate) Based on 2-(6-Methoxynaphthalen-2-yl)propanoate Metal Ion Complexes - ResearchGate. (n.d.).
  • Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties - MDPI. (n.d.).
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Characterization of Pyrazine N-Oxides

Audience: Researchers, scientists, and drug development professionals. Abstract: Pyrazine N-oxides are a class of heterocyclic compounds of significant interest in the pharmaceutical, food, and materials sciences.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazine N-oxides are a class of heterocyclic compounds of significant interest in the pharmaceutical, food, and materials sciences. Their unique electronic and steric properties, conferred by the N-oxide functional group, necessitate robust and precise analytical methods for their characterization. This guide provides a comprehensive overview of the principal analytical techniques for the structural elucidation, quantification, and physicochemical profiling of pyrazine N-oxides. It is designed to equip researchers with both the theoretical understanding and practical protocols required for successful analysis.

Introduction: The Significance of Pyrazine N-Oxides

Pyrazine N-oxides are aromatic heterocyclic compounds where one or more nitrogen atoms of the pyrazine ring are oxidized. This N-oxidation significantly alters the molecule's properties:

  • Polarity and Solubility: The N-O bond is highly polar, increasing the molecule's water solubility and modifying its chromatographic behavior compared to the parent pyrazine.[1]

  • Electronic Effects: The N-oxide group acts as an electron-donating group via resonance and an electron-withdrawing group via induction, influencing the reactivity and spectral properties of the pyrazine ring.

  • Biological Activity: Many pyrazine N-oxides are biologically active, serving as key structural motifs in antimicrobial agents, prodrugs for hypoxia-activated cancer therapies, and virulence factors.[1][2] Their characterization is therefore critical in drug discovery and development for confirming identity, assessing purity, and understanding metabolic fate.

  • Flavor and Aroma: In the food and fragrance industry, pyrazine derivatives are crucial aroma components.[3] N-oxides can be precursors or metabolites that influence the final sensory profile.

Given their importance, a multi-faceted analytical approach is essential for unambiguous characterization. This guide details the application of chromatographic and spectroscopic techniques, providing both foundational principles and actionable protocols.

Integrated Analytical Workflow

A comprehensive characterization of a pyrazine N-oxide, whether newly synthesized or isolated from a complex matrix, typically involves an integrated workflow. The choice of techniques depends on the analytical objective—be it purity assessment, structural confirmation of a new chemical entity, or quantification in a biological sample.

Pyrazine_N_Oxide_Characterization_Workflow Sample Sample (New Synthesis or Isolate) LCMS LC-MS / HPLC-UV (Purity, MW) Sample->LCMS Initial Screen Thermal Thermal Analysis (DSC/TGA) (Stability, Purity) Sample->Thermal Prep_HPLC Preparative HPLC (Isolation) LCMS->Prep_HPLC If Impure NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) LCMS->NMR If Pure & MW matches IR_UV IR & UV-Vis (Functional Groups, Conjugation) LCMS->IR_UV Prep_HPLC->NMR Purified Sample Final Fully Characterized Pyrazine N-Oxide NMR->Final IR_UV->Final Thermal->Final

Caption: Integrated workflow for pyrazine N-oxide characterization.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone for assessing the purity of pyrazine N-oxides and for quantifying them in complex mixtures. Due to their increased polarity, High-Performance Liquid Chromatography (HPLC) is generally the method of choice.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity. Pyrazine N-oxides, being more polar than their non-oxidized counterparts, will typically have shorter retention times on a standard C18 column under identical conditions.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is a versatile and robust starting point, offering excellent retention for a wide range of moderately polar to nonpolar compounds. The hydrophobicity of the specific pyrazine N-oxide (influenced by other substituents) will dictate its retention.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • pH Modifier: An acid, such as formic acid or phosphoric acid, is added to the mobile phase to suppress the ionization of any basic sites on the molecule and ensure sharp, symmetrical peaks. For Mass Spectrometry (MS) detection, a volatile modifier like formic acid is mandatory.[4]

  • Detection: UV detection is highly effective as the pyrazine ring is a strong chromophore. The N-oxide group modifies the absorption profile, typically causing shifts in the λmax.[5][6] A photodiode array (PDA) detector is invaluable for confirming peak purity and identity by comparing spectra across the peak.

Protocol: Generic RP-HPLC Method for Purity Analysis
  • Instrument: A standard HPLC or UPLC system with a UV/PDA detector.

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of the pyrazine N-oxide sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 100-200 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle sizeStandard for reverse-phase; dimensions depend on HPLC vs. UPLC.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcidified organic phase.
Gradient 5% B to 95% B over 10 minutesA generic screening gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Typical flow rates for the given column dimensions.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 2-10 µLDependent on sample concentration and instrument sensitivity.
Detection UV/PDA, 210-400 nm. Monitor at λmax (~260-320 nm).Pyrazine N-oxides have characteristic UV absorptions.[5]
  • System Suitability: Before sample analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak symmetry, and efficiency).

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography (GC)

For volatile or semi-volatile pyrazine N-oxides, Gas Chromatography, especially when coupled with Mass Spectrometry (GC-MS), can be a powerful tool.[3][7] However, a key consideration is the thermal stability of the N-oxide functionality. Many N-oxides can be thermally labile and may decompose in the hot GC inlet, potentially leading to the loss of the oxygen atom and detection of the parent pyrazine.[8][9]

Recommendation: Perform a preliminary thermal stability study (e.g., using TGA, see Section 5) before opting for GC analysis. If the compound is stable at typical GC inlet temperatures (200-250 °C), GC-MS provides excellent separation and definitive identification.

Spectroscopic Methods: Definitive Structure Elucidation

While chromatography can separate and quantify, spectroscopy is required to confirm the molecular structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the analyte. When coupled with LC (LC-MS), it is a powerful tool for identifying compounds in complex mixtures.

Causality Behind Method Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for pyrazine N-oxides as it is a soft ionization technique suitable for polar molecules. It typically produces an abundant protonated molecule, [M+H]⁺.[8]

  • Characteristic Fragmentation: A hallmark of many aromatic N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da), resulting in a prominent [M+H-16]⁺ fragment ion corresponding to the parent pyrazine.[10][11] This fragmentation is highly diagnostic for the N-oxide group.[11][12][13] Tandem MS (MS/MS) experiments can be used to isolate the [M+H]⁺ ion and fragment it to confirm this characteristic loss.

Protocol: LC-MS for Molecular Weight Confirmation
  • Instrument: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap) with an ESI source.

  • LC Method: Use the HPLC protocol described in Section 3.1. Ensure the mobile phase contains a volatile acid like formic acid.

  • MS Parameters (Positive ESI Mode):

ParameterTypical SettingRationale
Ionization Mode ESI, PositiveN-oxides readily form [M+H]⁺ ions.
Capillary Voltage 3-4 kVOptimizes the electrospray process.
Drying Gas Temp. 250-350 °CDesolvates the ions entering the mass spectrometer.
Drying Gas Flow 5-12 L/minAssists in desolvation.
Scan Range m/z 50 - (MW + 50)Covers the expected mass range of the analyte and potential fragments.
Fragmentation Voltage 50-150 VCan be varied to induce in-source fragmentation and observe the [M+H-16]⁺ ion.
  • Data Analysis: Extract the ion chromatogram for the expected m/z of the [M+H]⁺ ion. Examine the mass spectrum of the corresponding peak to confirm the molecular weight. Look for the characteristic [M+H-16]⁺ fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.[14] The N-oxide group induces significant and predictable changes in the ¹H and ¹³C NMR spectra compared to the parent pyrazine.

Key Diagnostic Features:

  • ¹H NMR: Protons on the carbons adjacent (alpha) to the N-oxide group are significantly deshielded and shift downfield (to higher ppm values). This is due to the combined inductive effect of the N⁺-O⁻ bond and changes in ring current. This downfield shift is a primary indicator of N-oxidation.[1]

  • ¹³C NMR: Similarly, the alpha-carbons experience a downfield shift, while the carbons further away (beta) are often shifted slightly upfield.

  • 2D NMR: Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are essential for assigning all signals and confirming the exact position of the N-oxide group, especially in substituted pyrazines.

Caption: Effect of N-oxidation on ¹H NMR chemical shifts.

Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Instrument: A 300-600 MHz NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrazine N-oxide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition - ¹H NMR:

    • Tune and shim the probe.

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to cover the range of ~0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquisition - ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover ~0-200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals and measure the chemical shifts (δ) and coupling constants (J).

    • Compare the obtained spectra with the parent pyrazine to identify the characteristic downfield shifts confirming N-oxidation.[15][16][17]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about functional groups and electronic structure.

  • Infrared (IR) Spectroscopy: The most important feature in the IR spectrum of a pyrazine N-oxide is the N-O stretching vibration. This band is typically strong and appears in the region of 1200-1350 cm⁻¹.[18] Its exact position can be influenced by other substituents on the ring. The absence of this band is strong evidence against the presence of the N-oxide group.

  • UV-Visible (UV-Vis) Spectroscopy: The N-oxide group alters the electronic transitions of the pyrazine ring. Compared to the parent pyrazine, the N-oxides generally show two main absorption bands, with the π → π* transition often shifting to a longer wavelength (a bathochromic or "red" shift).[5][19] For example, pyrazine mono-N-oxides often exhibit characteristic absorptions around 260 nm and may show an additional band near 300 nm depending on substitution.[5][20]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for characterizing the physicochemical properties of pyrazine N-oxides, such as melting point, purity, and thermal stability.

  • Differential Scanning Calorimetry (DSC): Provides a precise measurement of the melting point, which is a key physical constant and an indicator of purity. A sharp melting endotherm suggests a highly pure compound.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is crucial for assessing thermal stability.[9] For a pyrazine N-oxide, a mass loss of ~16 Da (corresponding to the oxygen atom) at elevated temperatures can confirm the N-oxide structure and indicate its decomposition temperature.[21] This information is vital before attempting analysis by GC.

Conclusion

The successful characterization of pyrazine N-oxides relies on the synergistic application of multiple analytical techniques. HPLC provides essential information on purity and is ideal for quantification. Mass spectrometry confirms the molecular weight and reveals the diagnostic loss of an oxygen atom. Finally, NMR spectroscopy offers the definitive and unambiguous confirmation of the molecular structure, including the specific site of N-oxidation. Together with IR, UV-Vis, and thermal analysis, these methods provide a complete and robust characterization package for researchers in all fields where these important molecules are studied.

References

  • Duan, P., Gillespie, T., & Kenttämaa, H. (2008). Identification of the aromatic tertiary N-oxide functionality in protonated analytes via ion/molecule reactions in mass spectrometers. Journal of Organic Chemistry.
  • Duan, P., & Kenttämaa, H. I. (2007). Identification of Aliphatic and Aromatic Tertiary N-Oxide Functionalities in Protonated Analytes via Ion/Molecule and Dissociation Reactions in an FT-ICR Mass Spectrometer. The Journal of Organic Chemistry, 72(23), 8890-8898. [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166. [Link]

  • Korfmacher, W. A. (2005). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [Link]

  • SIELC Technologies. (2018, May 16). Pyrazine HPLC Method. SIELC. [Link]

  • Bryce, T. A., & Maxwell, J. R. (1965). Mass spectra of N-oxides. Journal of the Chemical Society B: Physical Organic, 206-209. [Link]

  • Bryce, T. A., & Maxwell, J. R. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Journal of the Chemical Society, Chemical Communications. [Link]

  • Yin, C., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(15), 4998. [Link]

  • Roth, E. C., & McCallum, S. A. (2018). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. [Link]

  • van der Watt, J. G., & van der Berg, J. C. (2013). Thermal behaviour of nitrogen oxides relevant to oxidative denitrogenation. ResearchGate. [Link]

  • Milani-Nejad, F., & Shurvell, H. F. (1976). Isotope Labelling Studies of Some Aromatic N-Oxides - Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000-50 CM−1) of Pyrazine N-Oxide and its Fully Deuterated Analogue. ResearchGate. [Link]

  • Albini, A., & Pietra, S. (1989). Heterocyclic N-Oxides. CRC Press.
  • PubChem. (n.d.). Pyrazine, 1,4-dioxide. National Center for Biotechnology Information. [Link]

  • Cope, A. C., & LeBel, N. A. (1960). Amine Oxides. VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes. Journal of the American Chemical Society, 82(18), 4656-4662. [Link]

  • Ohta, A., et al. (1983). The Facile Synthesis of Pyrazine 1-Oxides Substituted at C-2 with Cyano, Methoxycarbonyl and Carboxy Groups. Heterocycles, 20(1), 169-172.
  • Sessler, J. L., et al. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[8]pyrroles. Chemical Science, 11(15), 3847-3855.

  • Friedrich, T., et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(13), 8594-8620. [Link]

  • Zhang, W., et al. (2017). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 19(6), 1386-1389. [Link]

  • Elyashberg, M. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 326: Experiment #2 - UV-Visible Spectrum of Pyrazine. UW-Madison Chemistry. [Link]

  • McKay, S. E., et al. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. [Link]

  • Palamidessi, G., & Bernardi, L. (1966). Pyrazines. V. The Amination of Chloropyrazines and Chloropyrazine N-Oxides. Journal of the Chemical Society C: Organic.
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Application

Application Note: Antimicrobial and Antimycobacterial Screening of Pyrazine Derivatives

[1] Introduction & Strategic Context Pyrazine derivatives represent a cornerstone pharmacophore in infectious disease therapeutics, most notably exemplified by Pyrazinamide (PZA) , a first-line antitubercular agent.[1] H...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Context

Pyrazine derivatives represent a cornerstone pharmacophore in infectious disease therapeutics, most notably exemplified by Pyrazinamide (PZA) , a first-line antitubercular agent.[1] However, the screening of novel pyrazine analogs presents unique challenges that standard high-throughput screens often miss.

The "Pyrazine Paradox": PZA is a prodrug requiring conversion to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA). This activity is highly pH-dependent, showing negligible activity at neutral pH (6.8) and potent activity at acidic pH (5.5–6.0).

Critical Directive: When screening novel pyrazine derivatives, you must determine if they act as:

  • Prodrugs (PZA-like): Require acidic activation (Screen at pH 6.0).

  • Direct Inhibitors: Active at neutral pH (Screen at pH 6.8).

This guide outlines a dual-pathway screening workflow designed to capture both mechanisms while ensuring rigorous assessment against ESKAPE pathogens and Mycobacterium tuberculosis (Mtb).

Compound Management & Solubility

Pyrazine derivatives often exhibit poor aqueous solubility, leading to precipitation in assay media which causes false negatives (compound unavailable) or false positives (precipitate scattering light in optical density readings).

Protocol: Stock Solution Preparation
  • Solvent: Dissolve compounds in 100% DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 10 mg/mL master stock.

  • Sonication: Sonicate for 5–10 minutes at 40 kHz if visual turbidity persists.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Expert Insight: For biological testing, the final DMSO concentration must not exceed 1% (v/v) for bacteria and 0.5% (v/v) for mammalian cells to avoid solvent toxicity.

Workflow Visualization

The following diagram illustrates the integrated screening logic, differentiating between general antibacterial screening and the pH-specific requirements for Mycobacteria.

ScreeningWorkflow Start New Pyrazine Derivative Solubility Solubility Check (DMSO Stock) Start->Solubility Split Parallel Screening Solubility->Split ESKAPE General Antibacterial (ESKAPE Pathogens) CLSI Broth Microdilution Split->ESKAPE Mtb_Screen Antimycobacterial Screen (M. tuberculosis H37Rv) Split->Mtb_Screen Tox Cytotoxicity (Vero Cells) Selectivity Index (SI) ESKAPE->Tox MABA_Neut MABA Assay pH 6.8 (Standard) Mtb_Screen->MABA_Neut Direct Activity MABA_Acid MABA Assay pH 6.0 (PZA-Specific) Mtb_Screen->MABA_Acid Prodrug Activity MABA_Neut->Tox MABA_Acid->Tox Decision Hit Validation Tox->Decision Lead Lead Candidate (MIC < 10 µg/mL, SI > 10) Decision->Lead Pass

Caption: Integrated screening workflow for pyrazine derivatives, highlighting the critical split for pH-dependent mycobacterial testing.

Protocol A: General Antibacterial Screening (ESKAPE)

Method: Broth Microdilution (CLSI M07 Standard) Target: S. aureus, E. coli, P. aeruginosa, K. pneumoniae, A. baumannii.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control Drugs: Ciprofloxacin (Fluoroquinolone) or Gentamicin.

  • Plate: 96-well sterile polystyrene plate (U-bottom).

  • Detection: Visual turbidity or OD

    
    .
    
Step-by-Step Procedure
  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Compound Dilution: Add 100 µL of CAMHB to columns 2–12 of the 96-well plate. Add 200 µL of compound (at 2x highest concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + DMSO only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

    • Final Volume: 200 µL.

    • Final Inoculum:

      
       CFU/mL.[2]
      
  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

Validation Check: The Growth Control (Col 11) must be turbid. The Sterility Control (Col 12) must be clear. If controls fail, reject the plate.

Protocol B: Antimycobacterial Screening (MABA)

Method: Microplate Alamar Blue Assay (MABA) Target: Mycobacterium tuberculosis (Strain H37Rv)[3]

This colorimetric assay uses Resazurin (blue, non-fluorescent), which is reduced by viable cells to Resorufin (pink, highly fluorescent).[2]

Critical Reagents
  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.2% Glycerol.

  • Dye: Alamar Blue solution or 0.01% Resazurin sodium salt.

  • pH Adjustment:

    • Standard: pH 6.8.

    • Acidic (PZA-Mode): Adjust 7H9 media to pH 6.0 using phosphate-citrate buffer.

Step-by-Step Procedure
  • Plate Setup:

    • Fill outer perimeter wells with sterile water (prevents evaporation during long incubation).

    • Use inner wells for testing.[4]

  • Dilution: Prepare serial 2-fold dilutions of pyrazine derivatives in 100 µL of 7H9 media (final range typically 100 µg/mL to 0.19 µg/mL).

  • Inoculation:

    • Use a log-phase culture of M. tb H37Rv (turbidity matched to McFarland 1.0).

    • Dilute 1:20 in 7H9 media.

    • Add 100 µL inoculum to test wells.[2][3][4]

  • Controls:

    • Positive Control:[5][6] Isoniazid (0.1–1.0 µg/mL) and Pyrazinamide (tested at pH 6.0, 10–100 µg/mL).

    • Negative Control: 1% DMSO in media + Bacteria.

  • Incubation: Seal with Parafilm. Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of Alamar Blue/Resazurin solution + 20 µL 10% Tween 80 to each well.

    • Re-incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resistant/Inactive).

    • MIC Definition: Lowest concentration preventing color change from blue to pink.[2]

Protocol C: Cytotoxicity & Selectivity Index

To ensure the pyrazine derivative kills bacteria and not human cells, determine the CC


  (Cytotoxic Concentration 50%).

Cell Line: Vero (African Green Monkey Kidney) or HepG2. Method: MTT Assay.

  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS. Incubate 24h to adhere.
    
  • Treatment: Add compounds (serial dilutions) for 48 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL), incubate 4h. Formazan crystals form in living cells.

  • Solubilization: Dissolve crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Threshold: An SI > 10 is generally considered a promising "hit" for early drug discovery.

Data Reporting & SAR Analysis

Organize your screening data into the following format to facilitate Structure-Activity Relationship (SAR) analysis.

Recommended Data Table Structure
Compound IDR-Group Subst.MIC (S. aureus) [µg/mL]MIC (M. tb pH 6.8) [µg/mL]MIC (M. tb pH 6.0) [µg/mL]CC50 (Vero) [µg/mL]SI (M. tb)Interpretation
PZA (Ctrl) ->100>10012.5>500>40Prodrug behavior
PYR-001 5-Cl6450502004Weak direct inhibitor
PYR-002 5-Ph-4-F12.53.121.5615048Potent Lead
SAR Interpretation Guide
  • Activity at pH 6.0 >> pH 6.8: Suggests mechanism similar to Pyrazinamide (accumulation of acid inside the bacterium).

  • Activity at pH 6.0 ≈ pH 6.8: Suggests a novel mechanism of action independent of PncA activation (highly desirable for MDR-TB strains resistant to PZA).

  • High Lipophilicity (LogP > 3): Often correlates with higher cytotoxicity; monitor SI closely.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). Wayne, PA.

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay."[2] Journal of Clinical Microbiology, 36(2), 362-366.

  • Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. (Essential for understanding pH-dependent screening).

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[2] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.

  • Tewatia, N., et al. (2012).[7] "Synthesis and antimicrobial activity of pyrazine carboxamide derivatives." Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.[7]

Sources

Method

Application Notes &amp; Protocols: Methyl 2-pyrazinecarboxylate 4-oxide in the Synthesis of Pharmaceutical Intermediates

Abstract: The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of the pyrazine ring is therefore a critical task in drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of the pyrazine ring is therefore a critical task in drug discovery and development. This guide details the synthesis and application of Methyl 2-pyrazinecarboxylate 4-oxide, a versatile and highly valuable intermediate. The introduction of an N-oxide moiety serves as a powerful strategic tool, modulating the electronic properties of the pyrazine ring to facilitate subsequent high-yield transformations. We provide detailed, field-tested protocols for the synthesis of the N-oxide and its subsequent conversion into key pharmaceutical precursors, such as chlorinated pyrazines, which are foundational building blocks for a diverse range of therapeutic agents.

Introduction: The Strategic Role of N-Oxidation in Pyrazine Chemistry

Pyrazine derivatives are integral to a wide array of pharmaceuticals, including antiviral agents like Favipiravir and anticancer drugs such as Bortezomib.[1][2] The direct functionalization of the electron-deficient pyrazine ring, however, can be challenging. N-oxidation provides an elegant solution to this problem. The N-oxide group acts as an "activating handle" by:

  • Altering Reactivity: The N+–O– bond introduces a dipole and alters the electron density of the aromatic system, making the ring more susceptible to certain types of reactions.[3]

  • Directing Regioselectivity: It directs subsequent substitutions to specific positions, primarily the C3 and C6 positions (ortho and para to the N-oxide), which might otherwise be difficult to functionalize.

  • Improving Physicochemical Properties: N-oxidation can increase the water solubility and polarity of intermediates, which can be advantageous in certain synthetic and biological contexts.[4]

Methyl 2-pyrazinecarboxylate 4-oxide is a particularly useful intermediate because it contains two distinct functional groups: the N-oxide for ring activation and the methyl ester for further elaboration into amides, carboxylic acids, or other functionalities common in active pharmaceutical ingredients (APIs).

Section 1: Synthesis of Methyl 2-pyrazinecarboxylate 4-oxide

Principle and Rationale: The synthesis of Methyl 2-pyrazinecarboxylate 4-oxide is achieved through the direct oxidation of the nitrogen atom at position 4 of methyl 2-pyrazinecarboxylate. The choice of oxidizing agent is critical to ensure high selectivity and yield without over-oxidation or side reactions. While various peroxy acids can be used, potassium peroxymonosulfate (available commercially as Oxone®) in a biphasic system is a robust, safe, and scalable option.[5] This method avoids the need for potentially explosive organic peroxy acids and simplifies product workup.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification Start Methyl 2-pyrazinecarboxylate (Starting Material) Reagents Dissolve in CH2Cl2 Add Oxone® solution in H2O Start->Reagents 1 Reaction Vigorous Stirring (e.g., 40°C, 48h) Reagents->Reaction 2 PhaseSep Phase Separation (Aqueous / Organic) Reaction->PhaseSep 3. Reaction Quench Extraction Extract Aqueous Layer (3x CH2Cl2) PhaseSep->Extraction 4 Drying Dry Combined Organics (Na2SO4 or MgSO4) Extraction->Drying 5 Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation 6 Product Methyl 2-pyrazinecarboxylate 4-oxide (Purified Solid) Evaporation->Product 7

Caption: Workflow for the synthesis of Methyl 2-pyrazinecarboxylate 4-oxide.
Detailed Protocol: N-Oxidation using Oxone®

Materials:

  • Methyl 2-pyrazinecarboxylate (1.0 eq)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (2.5 eq of KHSO₅)

  • Dichloromethane (DCM)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-pyrazinecarboxylate (1.0 eq) in dichloromethane. In a separate beaker, prepare a solution of Oxone® (2.5 eq) in deionized water.

  • Oxidation: Add the aqueous Oxone® solution to the dichloromethane solution. Heat the biphasic mixture to 40°C and stir vigorously to ensure efficient mixing between the phases.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically requires 48-68 hours for completion.[5]

  • Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate and collect the organic (bottom) layer.

  • Workup - Extraction: Extract the aqueous layer three times with fresh portions of dichloromethane to recover any remaining product.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as an off-white solid.

Characterization:

  • ¹H NMR: Expect a downfield shift of the pyrazine ring protons compared to the starting material due to the electronic effect of the N-oxide group.

  • IR Spectroscopy: Look for a characteristic N⁺–O⁻ stretching vibration band, typically around 1250-1350 cm⁻¹.

  • Mass Spectrometry: Confirm the molecular weight (154.12 g/mol ).

Section 2: Application in Pharmaceutical Intermediate Synthesis

Principle: Activating the Pyrazine Ring for Nucleophilic Aromatic Substitution (SNAr)

The primary utility of methyl 2-pyrazinecarboxylate 4-oxide lies in its enhanced reactivity towards nucleophiles. The N-oxide group withdraws electron density from the ring, particularly at the C3 and C6 positions, making them susceptible to nucleophilic attack. A cornerstone transformation in the synthesis of many pyrazine-based drugs is the introduction of a chlorine atom, which can then be readily displaced by other nucleophiles (amines, alcohols, etc.). This is typically achieved by treating the N-oxide with phosphorus oxychloride (POCl₃).

Reaction Pathway for Chlorination

N_Oxide Methyl 2-pyrazinecarboxylate 4-oxide Reagent POCl3 (Phosphorus Oxychloride) N_Oxide->Reagent + Intermediate Reactive Intermediate (O-phosphorylated adduct) Reagent->Intermediate 1. Activation Product Methyl 3-chloro-2-pyrazinecarboxylate (Key Intermediate) Intermediate->Product 2. Nucleophilic Attack (Cl⁻) & Rearomatization Byproduct H3PO4 + HCl Product->Byproduct (Workup gives)

Caption: General pathway for the chlorination of the N-oxide intermediate.
Detailed Protocol: Synthesis of Methyl 3-chloro-2-pyrazinecarboxylate

Materials:

  • Methyl 2-pyrazinecarboxylate 4-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • Round-bottom flask, condenser with drying tube, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser fitted with a calcium chloride drying tube, add methyl 2-pyrazinecarboxylate 4-oxide.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the flask. The reaction is often performed using POCl₃ as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to reflux (approx. 105°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Quenching: (Caution: Exothermic and releases HCl gas. Perform in a well-ventilated fume hood). Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Workup - Neutralization: Once the excess POCl₃ has been quenched, carefully neutralize the acidic solution with a base, such as solid sodium bicarbonate or a saturated aqueous solution, until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl 3-chloro-2-pyrazinecarboxylate.

Section 3: Downstream Applications and Drug Targets

The chlorinated pyrazine intermediate is a launchpad for synthesizing a multitude of complex pharmaceutical molecules. The chlorine atom can be displaced in SNAr reactions, while the ester can be hydrolyzed and coupled to form amides.

Pharmaceutical Target Class Key Synthetic Transformation from Chlorinated Intermediate Example Drugs
Antiviral Agents SNAr with amines, followed by hydrolysis and functional group interconversion.Favipiravir[1][6][7]
Proteasome Inhibitors Hydrolysis of ester, followed by amide coupling with a boronic acid-containing peptide fragment.Bortezomib[2]
Kinase Inhibitors SNAr with various amine-containing heterocycles.Various investigational drugs
Diuretics Multi-step conversion involving amination and other functional group manipulations.Amiloride

Conclusion

Methyl 2-pyrazinecarboxylate 4-oxide is a high-value, versatile synthetic intermediate that streamlines the synthesis of complex, functionalized pyrazines. The strategic use of N-oxidation activates the pyrazine core, enabling regioselective transformations that are fundamental to the construction of numerous important pharmaceutical agents. The protocols outlined in this guide provide a robust and scalable foundation for researchers and drug development professionals to access these critical building blocks.

References

  • Košmrlj, J., & Tumkevicius, S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Pharmaceutical Chemistry Journal, 54, 333–341. Available at: [Link]

  • Yim, C. B., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11, 38165-38173. Available at: [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. Available at: [Link]

  • Chen, G., et al. (2020). Favipiravir intermediate and synthesis method of favipiravir. Google Patents, CN111471025A.
  • Ivanov, A. S., et al. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron, 65(35), 7105-7108. Available at: [Link]

  • Zhang, M., et al. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 54, 439–451. Available at: [Link]

  • Chen, Z., et al. (2015). Method for preparing intermediate used for synthesizing bortezomib. Patsnap Eureka. Available at: [Link]

  • Pickersgill, G., et al. (2009). Methods for preparing bortezomib and intermediates used in its manufacture. Google Patents, WO2009004350A1.
  • Richter, J., et al. (2013). Process for making bortezomib and intermediates for the process. Google Patents, EP2627636A1.
  • Torres, E. (2019). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine. Available at: [Link]

  • Krosky, D. J., et al. (2006). Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. Google Patents, US7151178B2.
  • Patil, S. B., et al. (2018). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete Transactions on Advances in Social Sciences and Humanities, 3(2). Available at: [Link]

  • Chengdu Organic Chem Co Ltd Chinese Acad Of Sci. (2005). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. Available at: [Link]

  • Narlawar, R., & Himo, F. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 4(11), 1017-1019. Available at: [Link]

  • Jones, R. G., & McLaughlin, K. C. (1951). PYRAZINE-2,3-DICARBOXYLIC ACID. Organic Syntheses, 31, 82. Available at: [Link]

  • S. S. Karki, et al. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 934-963. Available at: [Link]

  • Wuxi Apptec Co Ltd. (2010). Industrial preparation method of 5-methylpyrazin-2-amine. Google Patents, CN101857575A.
  • Al-Ghorbani, M., et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10245-10279. Available at: [Link]

  • Martin, L. L., et al. (2009). 2-Methylpyrazine 1,4-dioxide. Acta Crystallographica Section E, 65(Pt 12), o3040. Available at: [Link]

  • Huang, J., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Crystals, 12(10), 1354. Available at: [Link]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate. NIST WebBook. Available at: [Link]

Sources

Application

"handling and storage procedures for Methyl 2-pyrazinecarboxylate 4-oxide"

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding Methyl 2-pyrazinecarboxylate 4-oxide Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic organic compound with significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Methyl 2-pyrazinecarboxylate 4-oxide

Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. As a derivative of pyrazine, a core structure in many biologically active molecules, this N-oxide variant presents unique electronic and steric properties that are of interest to researchers exploring novel therapeutic agents. The introduction of the N-oxide functional group can modulate a compound's solubility, metabolic stability, and receptor-binding interactions, making it a valuable building block in the synthesis of new chemical entities.[1]

Given its reactive nature and potential biological activity, a thorough understanding of its handling and storage is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use. These notes provide a comprehensive guide based on established safety protocols and an understanding of the compound's chemical properties.

Core Safety and Hazard Assessment

Before handling Methyl 2-pyrazinecarboxylate 4-oxide, a comprehensive risk assessment is essential. The primary hazards are associated with its irritant properties and the general risks of handling fine chemical powders.

1.1. Hazard Identification

Based on data for structurally similar compounds, Methyl 2-pyrazinecarboxylate 4-oxide should be treated as a substance with the following potential hazards:

  • Skin Irritation: May cause redness and irritation upon contact with the skin.

  • Serious Eye Irritation: Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.

  • Respiratory Tract Irritation: Inhalation of the dust may lead to irritation of the nose, throat, and lungs.

1.2. Causality of Hazards: The Role of the N-Oxide Moiety

The N-oxide group in heterocyclic compounds can influence their reactivity and biological interactions. While enhancing properties like solubility, the N-O bond can also participate in various chemical reactions.[2] The irritant nature of this compound likely stems from its ability to interact with biological macromolecules on the skin, in the eyes, and in the respiratory tract.

Physical and Chemical Data

Accurate physical and chemical data are crucial for the proper handling, storage, and use of any chemical. The following table summarizes the available information for Methyl 2-pyrazinecarboxylate 4-oxide and its parent compound. Note that some data for the 4-oxide are predicted and should be used as a guide.

PropertyMethyl 2-pyrazinecarboxylate 4-oxideMethyl 2-pyrazinecarboxylate (for reference)Source
Molecular Formula C₆H₆N₂O₃C₆H₆N₂O₂[3]
Molecular Weight 154.12 g/mol 138.12 g/mol [4][5]
Appearance Solid (powder/crystalline)Solid (powder/crystalline)
Melting Point Not available57-61 °C
Boiling Point Not availableNot available[3]
Density Not availableNot available[3]

Personal Protective Equipment (PPE): A Self-Validating System of Protection

A robust PPE protocol is the first line of defense against accidental exposure. The following PPE is mandatory when handling Methyl 2-pyrazinecarboxylate 4-oxide.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and potential splashes.[6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use.

    • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.

Diagram: PPE Selection Workflow

PPE_Workflow Figure 1: PPE Selection Workflow start Handling Methyl 2-pyrazinecarboxylate 4-oxide fume_hood Work in a certified chemical fume hood? start->fume_hood respirator Wear NIOSH-approved particulate respirator fume_hood->respirator No goggles Wear chemical safety goggles fume_hood->goggles Yes respirator->goggles gloves Wear nitrile gloves goggles->gloves lab_coat Wear a buttoned lab coat gloves->lab_coat proceed Proceed with handling lab_coat->proceed Spill_Response Figure 2: Spill Response Workflow spill Spill of Methyl 2-pyrazinecarboxylate 4-oxide assess Assess spill size and location spill->assess evacuate Evacuate immediate area assess->evacuate Large spill or poor ventilation ppe Don appropriate PPE assess->ppe Small, contained spill evacuate->ppe contain Cover spill with inert absorbent material ppe->contain collect Sweep into a sealed hazardous waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate report Report incident to EHS decontaminate->report

Sources

Technical Notes & Optimization

Troubleshooting

"common side reactions in the N-oxidation of methyl 2-pyrazinecarboxylate"

Technical Support Center: N-Oxidation of Methyl 2-Pyrazinecarboxylate Executive Summary & Reaction Overview The N-oxidation of methyl 2-pyrazinecarboxylate is a critical transformation, often serving as a gateway to func...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Oxidation of Methyl 2-Pyrazinecarboxylate

Executive Summary & Reaction Overview

The N-oxidation of methyl 2-pyrazinecarboxylate is a critical transformation, often serving as a gateway to functionalized pyrazines (e.g., via Boekelheide rearrangement) or as an intermediate in the synthesis of antiviral agents like Favipiravir (T-705) .

However, the electron-deficient nature of the pyrazine ring, combined with the electron-withdrawing ester group, makes this reaction sluggish and prone to specific side reactions. Unlike pyridines, where N-oxidation is often quantitative, pyrazines frequently yield regiochemical mixtures and over-oxidized byproducts .

Core Reaction Pathway

The reaction typically employs oxidants such as m-CPBA (meta-chloroperoxybenzoic acid) or UHP (Urea-Hydrogen Peroxide) / TFAA.

ReactionPathway Substrate Methyl 2-pyrazinecarboxylate (Starting Material) N1_Oxide 1-Oxide (Isomer A) (Often Kinetic/Directed) Substrate->N1_Oxide Oxidation (Path A) N4_Oxide 4-Oxide (Isomer B) (Often Thermodynamic) Substrate->N4_Oxide Oxidation (Path B) Acid_Byproduct Pyrazine-2-carboxylic acid (Hydrolysis Product) Substrate->Acid_Byproduct Hydrolysis (Acid/Base) Di_Oxide 1,4-Dioxide (Over-oxidation) N1_Oxide->Di_Oxide Excess Oxidant N4_Oxide->Di_Oxide Excess Oxidant

Figure 1: Reaction landscape showing competing regiochemical pathways and common degradation routes.

Troubleshooting Guide (Q&A)

Q1: I am observing two major spots on TLC with similar Rf values. Which N-oxide isomer is which?

Diagnosis: You are likely generating a mixture of the 1-oxide and 4-oxide isomers.

  • The Science:

    • Electronic Control: The ester group at C2 is electron-withdrawing, making N1 (ortho) more electron-deficient than N4 (meta). Theoretically, electrophilic attack should favor the more nucleophilic N4 .

    • Directing Effects: However, oxidants capable of hydrogen bonding (like peracids) can interact with the ester carbonyl, directing oxygen delivery to N1 .

    • Result: Unlike simple alkyl-pyrazines, methyl 2-pyrazinecarboxylate often yields a mixture (e.g., ~2:1 or 1:1 ratios depending on solvent/oxidant) rather than a single regioisomer.

  • Action Plan:

    • Identification: Use 1H NMR. The proton at C3 (adjacent to N4) will shift downfield significantly if N4 is oxidized. Compare coupling constants (

      
       vs 
      
      
      
      ).
    • Separation: These isomers are difficult to separate by crystallization. Flash chromatography (DCM/MeOH gradients) is usually required.

Q2: My reaction conversion stalls at ~50%, but adding more oxidant leads to a new, very polar byproduct. What is happening?

Diagnosis: The "stall" is due to the deactivated ring; the new byproduct is the 1,4-dioxide (over-oxidation).

  • The Science: The first N-oxidation further deactivates the ring. However, with a large excess of strong oxidant (e.g., >3 equiv. m-CPBA) and heat, the second nitrogen will eventually oxidize, forming the N,N'-dioxide. This species is highly polar and water-soluble.

  • Action Plan:

    • Stoichiometry Control: Do not exceed 1.2 – 1.5 equivalents of oxidant.

    • Temperature: Keep the reaction between 0°C and Room Temperature (RT). Avoid reflux unless using a milder oxidant system.

    • Monitoring: Stop the reaction when the rate of product formation slows, even if starting material remains. Recycling recovered starting material is often more efficient than pushing for 100% conversion.

Q3: I lost the methyl group (M-14 peak in Mass Spec). Why did the ester hydrolyze?

Diagnosis: Acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid (Pyrazine-2-carboxylic acid N-oxide).

  • The Science:

    • m-CPBA: Commercial m-CPBA contains ~25% m-chlorobenzoic acid.[1] As the reaction proceeds, more acid is generated.

    • H2O2/Acetic Acid: This classic method generates peracetic acid in situ but creates a highly acidic aqueous medium, rapidly hydrolyzing the ester.

  • Action Plan:

    • Buffer System: If using m-CPBA, add solid NaHCO3 (2-3 equiv) to the DCM suspension to neutralize the m-chlorobenzoic acid byproduct in situ.

    • Alternative Reagent: Switch to Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) in dry acetonitrile. This method is often cleaner and anhydrous, minimizing hydrolysis.

Optimized Experimental Protocol

Method: Buffered m-CPBA Oxidation Designed to minimize hydrolysis and control over-oxidation.

Reagents:

  • Methyl 2-pyrazinecarboxylate (1.0 equiv)

  • m-CPBA (70-75% wt, 1.3 equiv)

  • Sodium Bicarbonate (NaHCO3, solid, 3.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Methyl 2-pyrazinecarboxylate (10 mmol) in DCM (50 mL).

  • Buffering: Add solid NaHCO3 (30 mmol) to the stirring solution. Crucial: This prevents acid-catalyzed hydrolysis.

  • Addition: Cool the mixture to 0°C. Add m-CPBA (13 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Note: If conversion < 50% after 24h, add another 0.2 equiv m-CPBA, but do not exceed 1.5 equiv total.

  • Quench: Add 10% aqueous Na2S2O3 (sodium thiosulfate) to quench excess peroxide. Stir vigorously for 20 mins.

  • Workup:

    • Separate organic layer.[2][3]

    • Wash with Saturated NaHCO3 (2x) to remove m-chlorobenzoic acid.

    • Wash with Brine (1x).

    • Dry over Na2SO4 and concentrate.[3]

  • Purification: The residue will likely contain a mixture of isomers and starting material. Purify via silica gel column chromatography (Gradient: 100% DCM → 95:5 DCM:MeOH).

Diagnostic Decision Tree

Use this flow to troubleshoot outcomes based on TLC/LC-MS data.

Troubleshooting Start Analyze Crude Reaction (LC-MS / TLC) Q1 Is the Methyl Ester intact? Start->Q1 NoEster NO (Mass = M-14) Q1->NoEster No YesEster YES Q1->YesEster Yes Hydrolysis Issue: Hydrolysis Fix: Add NaHCO3 buffer or use anhydrous conditions. NoEster->Hydrolysis Q2 Is there a highly polar spot (Rf < 0.1)? YesEster->Q2 PolarSpot YES Q2->PolarSpot NoPolar NO (Multiple spots Rf ~0.3-0.5) Q2->NoPolar DiOxide Issue: Over-oxidation (1,4-dioxide) Fix: Reduce oxidant equiv. Lower temperature. PolarSpot->DiOxide Regio Issue: Regioisomer Mixture Fix: Chromatographic separation. (Isomers are intrinsic to mechanism) NoPolar->Regio

Figure 2: Troubleshooting logic flow for N-oxidation outcomes.

References

  • Regioselectivity & Synthesis: The Chemistry of Heterocyclic Compounds, Pyrazines. (Confirming the formation of isomeric mixtures during oxidation of pyrazine carboxylates). [Source Verified via Search Snippet 1.2/1.4]
  • Favipiravir Intermediates : Furuta, Y., et al. "Process for the preparation of pyrazine derivatives." (Discusses N-oxidation in the context of Favipiravir precursors). US Patent 7,151,178. Link

  • m-CPBA Methodology: Organic Syntheses, Coll. Vol. 9, p. 62 (1998).
  • Side Reactions (Hydrolysis) : "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate." Journal of Chemical and Pharmaceutical Research, 2014. (Highlights the susceptibility of pyrazine esters to hydrolysis). Link

  • General Mechanism: Sato, N. "Comprehensive Heterocyclic Chemistry II". Elsevier, 1996.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for m-CPBA and other reagents before handling.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl 2-pyrazinecarboxylate 4-oxide Synthesis

From the desk of a Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 2-pyrazinecarboxylate 4-oxide. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-pyrazinecarboxylate 4-oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this important heterocyclic N-oxide. The N-oxidation of the pyrazine ring is a critical transformation, but it is often accompanied by challenges ranging from incomplete reactions to the formation of difficult-to-separate byproducts.[1] This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues encountered in the lab.

General Reaction Scheme

The core of the synthesis is the selective N-oxidation of one of the nitrogen atoms in the pyrazine ring. The choice of oxidizing agent is critical and dictates the reaction conditions and potential side products.

reaction_scheme sub Methyl 2-pyrazinecarboxylate reagent [Oxidizing Agent] e.g., Oxone®, H₂O₂, m-CPBA sub->reagent prod Methyl 2-pyrazinecarboxylate 4-oxide reagent->prod Solvent, Temp.

Caption: General synthesis pathway for Methyl 2-pyrazinecarboxylate 4-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is incomplete, and post-reaction analysis (TLC, GC) shows a significant amount of unreacted Methyl 2-pyrazinecarboxylate. What are the likely causes and solutions?

This is the most common issue and typically points to suboptimal reaction kinetics or stoichiometry.

Probable Cause & Mechanistic Insight: The N-oxidation of a pyrazine ring is an electrophilic oxidation. The nitrogen lone pair attacks the oxidant. If the reaction conditions are too mild (low temperature), the activation energy barrier may not be overcome efficiently. If there is insufficient oxidant, the reaction will naturally stop once the limiting reagent is consumed. In biphasic systems, poor mixing can lead to mass transfer limitations, effectively starving the organic phase of the oxidant from the aqueous phase.

Troubleshooting Steps & Solutions:

  • Verify Oxidant Stoichiometry: Ensure at least one molar equivalent of the active oxidizing species is used. For composite reagents like Oxone® (2KHSO₅·KHSO₄·K₂SO₄), the active component is potassium peroxymonosulfate (KHSO₅). It is often recommended to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Increase Reaction Temperature: Many N-oxidations are performed at room temperature or slightly above (e.g., 40°C).[2] If your reaction is sluggish at room temperature, consider gradually increasing the temperature to 40-50°C while carefully monitoring for the appearance of byproducts. Elevated temperatures can accelerate not only the desired reaction but also potential side reactions like ester hydrolysis or over-oxidation.[3]

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). If the reaction has stalled but starting material remains, and you have confirmed sufficient oxidant, extending the reaction time (e.g., from 24h to 48h) may be necessary.

  • Improve Mixing in Biphasic Systems: If using a system like methylene chloride and an aqueous solution of Oxone®, vigorous stirring is essential to create a large interfacial area for the reaction to occur.[2] Using a mechanical stirrer is often more effective than a magnetic stir bar for larger-scale reactions.

ParameterRecommendationRationale
Oxidant (Oxone®) 1.1 - 1.5 eq.Drives the reaction to completion.
Temperature 25 - 45 °CBalances reaction rate against byproduct formation.
Time 24 - 72 hAllow sufficient time for completion; monitor progress.
Agitation Vigorous mechanical stirringMaximizes interfacial area in biphasic systems.
Question 2: I'm observing a significant byproduct that is more polar than my product on the TLC plate. Could it be the corresponding carboxylic acid?

Yes, hydrolysis of the methyl ester is a very common side reaction, leading to the formation of 2-Pyrazinecarboxylic acid 4-oxide.

Probable Cause & Mechanistic Insight: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions. Some oxidation procedures can create acidic conditions. For example, using Oxone® can result in an acidic aqueous layer.[2] If the reaction is heated for an extended period under these conditions, hydrolysis can become a significant competing reaction.

Troubleshooting Steps & Solutions:

  • Confirm Identity: The hydrolyzed product can be identified by LC-MS (looking for the corresponding molecular weight change) or ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm and potential appearance of a broad acid proton).

  • Control pH: If using an oxidant that creates acidic conditions, consider buffering the aqueous phase. However, be cautious as introducing other reagents can complicate the workup.

  • Minimize Reaction Temperature and Time: Use the lowest temperature and shortest time necessary to consume the starting material. As soon as the starting material is gone (as per TLC/GC), proceed with the workup to prevent further hydrolysis.[4]

  • Alternative Workup: If hydrolysis has occurred, you may be able to separate the desired ester from the carboxylic acid byproduct using column chromatography, though it can be challenging due to the high polarity of both compounds. An alternative is to re-esterify the crude mixture after workup, though this adds an extra step to the synthesis.

Question 3: My product appears to be contaminated with a highly polar impurity that isn't the acid. Could it be the di-N-oxide?

Formation of Methyl 2-pyrazinecarboxylate 1,4-dioxide is a classic example of over-oxidation.

Probable Cause & Mechanistic Insight: Once the first N-oxidation occurs, the ring becomes more electron-deficient, making the second oxidation slower. However, with a strong excess of oxidant, high temperatures, or prolonged reaction times, the second nitrogen can also be oxidized.[5] This is particularly a risk with highly effective oxidizing agents.

Troubleshooting Steps & Solutions:

  • Stoichiometric Control: Carefully control the amount of oxidant used. Avoid using a large excess. Titrate the oxidant in slowly rather than adding it all at once, which can create localized high concentrations.

  • Temperature Management: Perform the reaction at the lowest feasible temperature. Over-oxidation is more prevalent at elevated temperatures. Running the reaction in an ice bath may be necessary if you are using a very reactive oxidant.

  • Choose a Milder Oxidant: If over-oxidation is a persistent issue with a strong system like m-CPBA or peroxysulfuric acid, consider a milder alternative. However, this may require longer reaction times or slightly elevated temperatures.

  • Purification: The di-N-oxide is significantly more polar than the mono-N-oxide and can typically be separated by silica gel column chromatography.

Question 4: My yield is significantly lower after workup and purification. What are the best practices for isolating this compound?

The polarity of the N-oxide functional group can make isolation tricky, leading to losses during extraction and purification.

Probable Cause & Mechanistic Insight: The N-oxide group (N⁺-O⁻) is highly polar and a strong hydrogen bond acceptor, which can increase the water solubility of the molecule.[6] During an aqueous workup, a significant amount of the product can be lost to the aqueous phase if the extractions are not performed thoroughly. Furthermore, removing byproducts from certain oxidants, such as m-chlorobenzoic acid from m-CPBA, requires specific extraction conditions and can be difficult, leading to impure products or losses during chromatography.

Troubleshooting Steps & Solutions:

  • Quench Excess Oxidant: Before extraction, ensure any remaining oxidant is quenched. For peroxy-compounds, a solution of sodium bisulfite or sodium thiosulfate is effective.

  • Optimize Extraction:

    • pH Adjustment: Before extracting, neutralize the aqueous layer. For some N-oxides, adjusting the pH can influence their partitioning between the organic and aqueous layers.

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the polar organic product in the aqueous phase, driving it into the organic layer.

    • Solvent Choice & Repetition: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM/isopropanol. Perform multiple extractions (at least 3-5) to ensure complete recovery from the aqueous phase.[2]

  • Purification Strategy:

    • Chromatography: Silica gel column chromatography is the most common method. Use a polar eluent system, such as DCM/methanol or ethyl acetate/methanol. A gradient elution is often necessary.

    • Crystallization: If the crude product is of reasonable purity, crystallization can be a highly effective method for purification and may provide a better yield than chromatography if losses on silica are high.

Troubleshooting Workflow

This decision tree can help guide your troubleshooting process based on initial analytical results.

troubleshoot_workflow decision decision start_node Low Yield Observed analyze_crude analyze_crude start_node->analyze_crude Run TLC/GC/LC-MS of crude reaction mixture end_node Optimized Yield sm_present Significant Starting Material (SM) present? analyze_crude->sm_present sm_yes Incomplete Reaction: - Increase oxidant eq. (1.1-1.5) - Increase Temp (to 40°C) - Extend reaction time - Ensure vigorous stirring sm_present->sm_yes Yes sm_no sm_no sm_present->sm_no No sm_yes->end_node byproducts_present Major Byproducts Observed? sm_no->byproducts_present bp_yes bp_yes byproducts_present->bp_yes Yes bp_no bp_no byproducts_present->bp_no No (Clean conversion) check_polarity More Polar than Product? bp_yes->check_polarity Characterize byproducts polar_yes polar_yes check_polarity->polar_yes Yes acid_or_dioxide acid_or_dioxide polar_yes->acid_or_dioxide Check for Ester Hydrolysis (disappearance of OMe signal) or Di-N-Oxide (MS data) acid_path Ester Hydrolysis: - Reduce Temp/Time - Consider pH control acid_or_dioxide->acid_path Hydrolysis Confirmed dioxide_path Over-oxidation: - Reduce oxidant eq. (<1.2) - Reduce Temperature acid_or_dioxide->dioxide_path Di-N-Oxide Confirmed acid_path->end_node dioxide_path->end_node workup_issue Isolation Problem: - Use brine wash ('salting out') - Increase number of extractions (5x) - Use more polar solvent (DCM) - Optimize chromatography bp_no->workup_issue Yield loss is during isolation/purification workup_issue->end_node

Sources

Troubleshooting

"degradation pathways of pyrazine N-oxides under acidic or basic conditions"

Welcome to the technical support center for researchers working with pyrazine N-oxides. This guide is designed to provide in-depth, field-proven insights into the stability and degradation pathways of these versatile het...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with pyrazine N-oxides. This guide is designed to provide in-depth, field-proven insights into the stability and degradation pathways of these versatile heterocyclic compounds under acidic and basic conditions. As drug development professionals and synthetic chemists know, understanding the stability profile of a molecule is critical for synthesis, formulation, and predicting shelf-life. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and predict molecular behavior.

Frequently Asked Questions (FAQs): General Principles
Q1: What is the general stability of the pyrazine N-oxide functional group?

The N-oxide bond in pyrazine N-oxides is a 1,2-dipole, which imparts unique reactivity compared to the parent pyrazine.[1] Generally, the N-oxide group is stable at room temperature and under neutral aqueous conditions.[2] However, its stability is significantly influenced by pH, temperature, and the electronic nature of substituents on the pyrazine ring. The nitrogen-oxygen bond is relatively weak (bond dissociation energy of ~63 kcal/mol for the analogous pyridine N-oxide) and can be cleaved under various conditions, including photochemical, thermal, or chemical treatment.[1][3]

Q2: How do substituents on the pyrazine ring affect its stability in acidic or basic media?

Substituents play a crucial role in the stability of the pyrazine N-oxide ring by altering its electronic properties.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) groups decrease the electron density of the pyrazine ring. This makes the ring more susceptible to nucleophilic attack, potentially facilitating degradation under basic conditions. However, EWGs can also stabilize the N-O bond itself against certain rearrangements.[4]

  • Electron-Donating Groups (EDGs) such as amino (-NH2) or alkoxy (-OR) groups increase the ring's electron density. This enhances the basicity of the ring nitrogens and the N-oxide oxygen, making protonation under acidic conditions more favorable and potentially accelerating acid-catalyzed degradation pathways.

Condition Effect of Electron-Donating Groups (EDGs) Effect of Electron-Withdrawing Groups (EWGs)
Acidic (pH < 4) Increased rate of degradation due to easier protonation.Decreased rate of degradation due to less favorable protonation.
Neutral (pH ~7) Generally stable.Generally stable.
Basic (pH > 10) Generally stable, but may be susceptible to specific rearrangements.Increased susceptibility to nucleophilic attack and potential ring-opening.
Troubleshooting Guide: Degradation Under Acidic Conditions

Under acidic conditions, the primary event is the protonation of the N-oxide oxygen. The conjugate acid of pyridine N-oxide has a pKa of approximately 0.8, indicating that significant protonation occurs only in strongly acidic media.[5] This protonation activates the molecule for subsequent reactions.

Q3: My pyrazine N-oxide is rapidly decomposing in strong acid (e.g., 1M HCl). What is the likely mechanism?

Protonation of the N-oxide makes the heterocyclic ring highly electron-deficient and activates the positions alpha (C2/C6) and gamma (C4, if applicable) to the N-oxide for nucleophilic attack. The likely degradation pathway involves the attack of a nucleophile (like water or the acid's counter-ion) on the activated ring.

Plausible Acid-Catalyzed Degradation Pathway:

  • Protonation: The N-oxide oxygen is protonated to form a hydroxyl-pyrazinium species.

  • Nucleophilic Attack: A nucleophile attacks the C2 position, which is activated by the adjacent positively charged nitrogen.

  • Ring-Opening/Rearrangement: This can lead to a cascade of reactions, potentially resulting in ring-opened products or rearranged heterocyclic systems. For the related pyridine N-oxides, formation of pyrrole derivatives has been observed under certain conditions.[6]

Acid_Degradation cluster_0 Acidic Degradation Pathway Pyrazine_N_Oxide Pyrazine N-Oxide Protonated_Intermediate Protonated Intermediate (Hydroxyl-pyrazinium) Pyrazine_N_Oxide->Protonated_Intermediate + H⁺ Attacked_Intermediate Nucleophilic Adduct Protonated_Intermediate->Attacked_Intermediate + Nu⁻ (e.g., H₂O, Cl⁻) Ring_Opened Ring-Opened Products Attacked_Intermediate->Ring_Opened Ring Cleavage Rearranged Rearranged Heterocycles Attacked_Intermediate->Rearranged Rearrangement

Caption: Plausible pathway for pyrazine N-oxide degradation in strong acid.

Q4: I'm trying a reaction in acetic acid and seeing significant deoxygenation back to the parent pyrazine. Why?

While ring-opening is common in strong non-reducing acids, some acidic conditions, particularly in the presence of a suitable reducing agent or catalyst, can promote deoxygenation.[7] Acetic acid itself is not a strong reductant, but trace metal impurities or other reagents in your mixture could be facilitating this process. Phosphorus oxychloride (POCl₃), for example, is a classic reagent used to both deoxygenate and chlorinate pyridine N-oxides, proceeding through an activated intermediate.[5]

Scientist's Note: If deoxygenation is your goal, many specific reagents are available, such as PCl₃, zinc dust in acetic acid, or catalytic methods with palladium.[5][7] If it is an unwanted side reaction, ensure your glassware is free of trace metals and consider using a non-acidic solvent system if your chemistry allows.

Troubleshooting Guide: Degradation Under Basic Conditions

Pyrazine N-oxides are generally more stable under basic conditions than acidic ones.[8] The electron-rich N-oxide moiety and the already electron-deficient pyrazine ring are not typically susceptible to attack by common bases like hydroxide. However, degradation can occur under specific circumstances.

Q5: I am heating my substituted pyrazine N-oxide in 1M NaOH and observing a slow degradation. What could be happening?

Even though the ring is electron-deficient, strong nucleophiles like hydroxide can attack the ring carbons, especially if activated by a strong EWG or at high temperatures. A plausible, albeit often slow, degradation pathway is the formation of a pyrazinone derivative, analogous to the formation of 2-pyridone from pyridine N-oxide.[8]

Plausible Base-Mediated Degradation Pathway:

  • Nucleophilic Attack: Hydroxide attacks one of the carbons adjacent to a ring nitrogen (e.g., C2).

  • Intermediate Formation: A negatively charged Meisenheimer-like complex is formed.

  • Rearrangement/Elimination: This intermediate can then rearrange, potentially leading to the formation of a pyrazinone and eliminating a substituent or undergoing further degradation.

Base_Degradation cluster_1 Basic Degradation Pathway Pyrazine_N_Oxide Pyrazine N-Oxide (with EWG) Meisenheimer_Complex Meisenheimer-like Intermediate Pyrazine_N_Oxide->Meisenheimer_Complex + OH⁻ (High Temp) Pyrazinone Pyrazinone Derivative Meisenheimer_Complex->Pyrazinone Rearrangement Other Other Products Meisenheimer_Complex->Other

Caption: Potential pathway for pyrazine N-oxide degradation in strong base.

Q6: My reaction mixture is turning dark brown/black under basic conditions. Is this polymerization?

Yes, the formation of dark, insoluble materials often indicates polymerization or the formation of complex condensation products. Ring-opening under harsh basic conditions can generate highly reactive, unsaturated intermediates (e.g., aldehydes, imines). These species can readily polymerize, especially at elevated temperatures.

Pro-Tip: To avoid polymerization, try using milder basic conditions (e.g., K₂CO₃ instead of NaOH), lower reaction temperatures, or run the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation of sensitive intermediates.

Experimental Protocol: Monitoring pH Stability

This protocol provides a framework for assessing the stability of a pyrazine N-oxide derivative across a range of pH values.

Objective: To determine the rate and products of degradation at acidic, neutral, and basic pH.

Materials:

  • Pyrazine N-oxide of interest

  • Buffers: pH 2 (HCl/KCl), pH 7 (phosphate), pH 11 (carbonate-bicarbonate)

  • Acetonitrile (ACN) or Methanol (MeOH) as a co-solvent

  • HPLC or UPLC system with a UV detector

  • LC-MS system for product identification

  • Thermostated reaction block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of your pyrazine N-oxide in ACN or MeOH.

  • Reaction Setup:

    • Label three sets of HPLC vials for each time point (e.g., T=0, 1, 4, 8, 24 hours).

    • In each vial, add 950 µL of the appropriate buffer (pH 2, 7, or 11).

    • Place the vials in a thermostated block set to a relevant temperature (e.g., 40°C or 60°C). Allow them to equilibrate for 15 minutes.

  • Initiating the Reaction:

    • To start the reaction (T=0), add 50 µL of the pyrazine N-oxide stock solution to each vial. This gives a final concentration of 0.5 mg/mL.

    • Immediately cap, vortex, and inject the T=0 samples for each pH condition into the HPLC to get the initial peak area.

  • Time-Point Analysis:

    • At each subsequent time point (1, 4, 8, 24 hours), remove the corresponding set of vials from the heat block.

    • If the reaction is fast, you may need to quench it by neutralizing the pH.

    • Analyze the samples by HPLC to quantify the remaining percentage of the parent compound.

  • Product Identification:

    • Analyze the samples from the later time points, especially those showing significant degradation, by LC-MS to identify the mass of potential degradation products.

Self-Validation System:

  • Neutral Control (pH 7): This sample serves as the baseline for stability. Little to no degradation is expected here.

  • T=0 Analysis: This provides the initial, undegraded peak area against which all other time points are compared.

  • Blank Injections: Run buffer-only injections to ensure no interfering peaks are present.

Troubleshooting_Workflow cluster_outcomes Observed Outcome cluster_actions Troubleshooting Action Start Unexpected Result in Degradation Study No_Deg No Degradation Observed Start->No_Deg Fast_Deg Degradation is Too Fast Start->Fast_Deg Tarry_Mass Tarry Mass/ Polymerization Start->Tarry_Mass Multi_Prod Multiple Unexpected Products Start->Multi_Prod Action_NoDeg Increase Temperature Use Stronger Acid/Base Extend Reaction Time No_Deg->Action_NoDeg Action_FastDeg Decrease Temperature Use Milder Acid/Base Take Earlier Time Points Fast_Deg->Action_FastDeg Action_Tarry Lower Temperature Run Under Inert Gas Use Milder Conditions Tarry_Mass->Action_Tarry Action_Multi Analyze by LC-MS/MS Isolate Products (Prep-HPLC) Consider Photodegradation (run in dark) Multi_Prod->Action_Multi

Caption: A workflow for troubleshooting common issues in degradation studies.

References
  • Chen, J., et al. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Chemical Reviews, 115(1), 16-63. [Link]

  • Gagnon, D., et al. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine Dissertations. [Link]

  • Molecules. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

  • Douglas, C. J., et al. (2015). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Central Science, 1(5), 249–256. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160–5166. [Link]

  • He, Y., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • He, Y., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Wang, R., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Crystals, 12(10), 1354. [Link]

  • Li, B. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. University of Pittsburgh. [Link]

  • European Patent Office. (1996). Process for preparing tertiary amine-N-oxide. Patent 0722932. [Link]

  • van der Plas, H. C. (1977). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • Boros, B., et al. (2019). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 63(3), 446-454. [Link]

  • Watkins, S. E., et al. (2003). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. [Link]

  • Schaffer, J. E., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4791–4795. [Link]

  • Eller, F. J., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 103(2), 488-496. [Link]

  • Rappert, S., & Müller, R. (2005). Pyrazines: Occurrence, formation and biodegradation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

Optimization

Technical Support Center: Preventing Over-Oxidation in Pyrazine Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in pyrazine synthesis: preventing over-oxidation. Our focus is to deliver field-proven insights grounded in chemical principles to enhance the yield and purity of your target pyrazine derivatives.

Many common pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to form the final aromatic product.[1][2] This aromatization step is crucial, but it also presents the risk of over-oxidation, leading to the formation of undesired byproducts such as pyrazine-N-oxides. This guide will help you navigate this sensitive step to achieve optimal results.

Troubleshooting Guide: Common Oxidation Issues

This section addresses specific experimental problems related to over-oxidation in a direct question-and-answer format.

Q1: My reaction yields are low, and I'm isolating a highly polar byproduct that is difficult to separate. What is happening and how can I fix it?

A: This is a classic symptom of over-oxidation, where the nitrogen atoms on the pyrazine ring are oxidized to form pyrazine-N-oxides. The nitrogen lone pairs in the aromatic pyrazine ring are susceptible to attack by oxidizing agents, especially under harsh conditions.[3] These N-oxide byproducts are significantly more polar than the parent pyrazine, leading to purification challenges, typically causing streaking on silica gel columns and reducing the overall yield of the desired product.

Core Problem: The oxidizing conditions are too harsh or not selective enough, favoring N-oxidation over simple aromatization of the dihydropyrazine intermediate.

Solutions:

  • Re-evaluate Your Oxidizing Agent: The choice of oxidant is the most critical factor. If you are using a strong oxidant like KMnO₄ or nitric acid, consider switching to a milder, more selective reagent.[4] The goal is to select an agent with just enough oxidative potential to facilitate aromatization without attacking the electron-deficient nitrogen atoms of the product.

  • Control Stoichiometry and Addition: Use a precise stoichiometry of the oxidizing agent (typically 1.0 to 1.2 equivalents for dihydropyrazine aromatization). Instead of adding the oxidant all at once, use slow, portion-wise, or dropwise addition via a syringe pump. This maintains a low instantaneous concentration of the oxidant, minimizing over-oxidation.

  • Optimize Reaction Temperature: Perform the oxidation at the lowest temperature that allows for a reasonable reaction rate. Over-oxidation is often more sensitive to temperature increases than the desired aromatization. Running trials at 0 °C or even lower temperatures can significantly suppress N-oxide formation.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the dihydropyrazine intermediate and the appearance of the pyrazine product. Once the starting material is consumed, quench the reaction immediately to prevent the product from being further oxidized.

Q2: How do I choose the right oxidizing agent to prevent N-oxide formation?

A: The ideal oxidizing agent should be strong enough to dehydrogenate the dihydropyrazine intermediate but mild enough to not oxidize the aromatic pyrazine product. Below is a comparative table to guide your selection.

Oxidizing AgentTypical ConditionsPropensity for Over-oxidationKey Advantages & Considerations
Manganese Dioxide (MnO₂) Reflux in solvents like Toluene, CHCl₃Low to ModerateHeterogeneous, easy to remove by filtration. Activated MnO₂ is crucial for reactivity. Can require a large excess and long reaction times.[5]
Air / Oxygen (O₂) Often catalyzed by metals (e.g., Cu, Pd)LowEnvironmentally friendly ("green").[4][6] Reaction rates can be slow and may require elevated pressure or specific catalysts.
Iodine (I₂) Reflux in Ethanol or MethanolLowMild and effective. The reaction is often driven by the removal of HI by a base. Can be used in stoichiometric amounts.
DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) Room temp. in THF or DichloromethaneModerateVery efficient and fast for aromatization.[7] Can be aggressive; careful control of stoichiometry is essential.
Silver(I) Oxide (Ag₂O) Reflux in CH₃CNLowA mild and convenient method reported for similar heterocycle aromatizations, yielding clean reactions.[8]
Potassium Permanganate (KMnO₄) Varies (often basic, aqueous)HighVery strong and non-selective. High risk of oxidizing both the ring nitrogens and any alkyl side chains.[4] Generally not recommended unless side-chain oxidation is the goal.

Expert Recommendation: For most applications, activated Manganese Dioxide (MnO₂) or Iodine (I₂) in a basic medium offer a good balance of reactivity and selectivity, providing a reliable starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of pyrazine over-oxidation?

A: The synthesis of pyrazines often involves the condensation of 1,2-diamines with α-dicarbonyl compounds to form a dihydropyrazine intermediate.[1][2] This non-aromatic intermediate is then dehydrogenated (oxidized) to yield the stable aromatic pyrazine.

The problem of over-oxidation arises because the nitrogen atoms in the final pyrazine product possess lone pairs of electrons in sp² hybrid orbitals. While pyrazine is an electron-deficient (π-deficient) system, these lone pairs can still act as nucleophiles and are susceptible to attack by electrophilic oxidizing agents. This attack results in the formation of a coordinate covalent N-O bond, yielding a pyrazine-N-oxide.

Below is a diagram illustrating the desired reaction pathway versus the competing over-oxidation pathway.

G Start Dihydropyrazine Intermediate Product Desired Pyrazine (Aromatic) Start->Product Aromatization (Desired Pathway) Byproduct Pyrazine-N-Oxide (Over-oxidized) Product->Byproduct N-Oxidation (Side Reaction) Oxidant1 [Oxidant] Oxidant1->Start Oxidant2 [Excess/Harsh Oxidant] Oxidant2->Product

Caption: Reaction pathways in pyrazine synthesis.

Q2: My synthesis involves the self-condensation of α-amino ketones. Am I still at risk for over-oxidation?

A: Yes. The Gutknecht pyrazine synthesis, which relies on the self-condensation of α-amino ketones, also proceeds through a dihydropyrazine intermediate that requires oxidation.[1][5] Therefore, all the principles discussed—choosing a mild oxidant, controlling temperature and stoichiometry, and monitoring the reaction—are equally applicable to this synthetic route. In some cases, air oxidation is sufficient and can be a gentle method to complete the synthesis.[3]

Q3: I suspect I have formed a pyrazine-N-oxide. Is it possible to reverse this and recover my desired pyrazine?

A: Yes, it is often possible to reduce a pyrazine-N-oxide back to the parent pyrazine. This can be a useful strategy for salvaging material from a reaction where over-oxidation has occurred. Common methods involve deoxygenation using trivalent phosphorus reagents.

Protocol: Reduction of Pyrazine-N-Oxide

  • Dissolve: Dissolve the crude or isolated pyrazine-N-oxide in a suitable anhydrous solvent, such as toluene or acetonitrile.

  • Add Reducing Agent: Add 1.1 to 1.5 equivalents of a reducing agent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃).

  • Heat: Gently heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC. The product pyrazine will be less polar than the starting N-oxide.

  • Work-up: Once the reaction is complete, cool the mixture and perform an appropriate work-up. For PPh₃, the triphenylphosphine oxide byproduct can often be removed via crystallization or chromatography. For PCl₃, a careful aqueous quench and extraction are necessary.

This reduction step adds an extra operation to your synthesis, so optimizing the initial oxidation to prevent N-oxide formation is always the preferred strategy.

Workflow for Optimizing Oxidation Conditions

To systematically address and prevent over-oxidation, follow this troubleshooting workflow. This logical process helps you identify the root cause and implement the most effective solution efficiently.

G start Low Yield or Impure Product? check_tlc Analyze by TLC. See polar byproduct? start->check_tlc Yes no_issue Issue is not over-oxidation. Check other parameters (e.g., condensation step). check_tlc->no_issue No over_ox Over-oxidation is likely. Implement control strategy. check_tlc->over_ox Yes strategy_start Start Optimization over_ox->strategy_start change_oxidant 1. Switch to Milder Oxidant (e.g., MnO₂, I₂) strategy_start->change_oxidant control_temp 2. Lower Reaction Temperature (e.g., to 0 °C) change_oxidant->control_temp control_stoch 3. Control Stoichiometry & Use Slow Addition control_temp->control_stoch monitor 4. Monitor Reaction Closely & Quench at Completion control_stoch->monitor success Problem Solved: High Yield & Purity monitor->success

Caption: Troubleshooting workflow for over-oxidation.

By methodically applying these principles and protocols, you can effectively minimize over-oxidation, leading to higher yields and purer samples in your pyrazine synthesis endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • YouTube. (2020). Synthesis and reactions of Pyrazine.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
  • Zeynizadeh, B., et al. (2007). Mild and Convenient Method for Aromatization of Hantzsch Esters of 1,4-Dihydropyridines with Ag2O. Acta Chimica Slovenica.
  • Lei, A., et al. (2017). Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. PNAS.
  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?.
  • ResearchGate. (2009). Oxidative-Aromatization of Hantzsch Ester 1,4-Dihydropyridines by KBrO3/CoCl2.6H2O under Mild Condition.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Structure of Methyl 2-pyrazinecarboxylate 4-oxide Using 2D NMR Techniques

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The seemingly subtle placement of an N-oxide can drastica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The seemingly subtle placement of an N-oxide can drastically alter a compound's biological activity, solubility, and metabolic profile. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of Methyl 2-pyrazinecarboxylate 4-oxide, a heterocyclic compound where isomeric ambiguity is a primary concern. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments functions as a self-validating system.

The Structural Challenge: Distinguishing Isomers

The core analytical challenge with Methyl 2-pyrazinecarboxylate 4-oxide lies in definitively confirming the position of the N-oxide group at the N4 position, as opposed to the alternative N1 position. 1D ¹H NMR alone is often insufficient to resolve this ambiguity. While it provides a count of protons and their immediate electronic environments, it does not reveal the crucial long-range connectivity that defines the molecular skeleton.[1][2] This is where 2D NMR becomes an indispensable tool.[3][4]

Our investigation will focus on a synergistic trio of 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) adjacencies.

  • HSQC (Heteronuclear Single Quantum Coherence): To map direct proton-carbon (¹H-¹³C) one-bond correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) ¹H-¹³C correlations, which are paramount for connecting molecular fragments and confirming the N-oxide position.[2]

The Comparative Workflow for Structure Elucidation

The validation process is a logical progression, where each experiment builds upon the last to construct an unassailable structural proof. The data from each technique must converge to support a single structural hypothesis; any contradiction would indicate an incorrect assignment or unexpected molecular rearrangement.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Dissolve ~15-20 mg in 0.6 mL DMSO-d₆ NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) Sample->NMR_1D Initial Survey NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Deeper Correlation Assign Assign Signals: Protons & Carbons NMR_2D->Assign Correlate Build Connectivity Map: COSY & HMBC Assign->Correlate Establish Bonds Validate Validate Structure: Compare HMBC data against isomeric possibilities Correlate->Validate Crucial Long-Range Links Conclusion Unambiguous Structure Confirmed Validate->Conclusion

Caption: A logical workflow for 2D NMR-based structure validation.

Experimental Protocols

The following are generalized yet robust protocols for acquiring high-quality 2D NMR data on a standard 400 MHz spectrometer.[5]

I. Sample Preparation

  • Weighing: Accurately weigh 15-20 mg of high-purity Methyl 2-pyrazinecarboxylate 4-oxide.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its excellent solvating power for polar N-oxides and its convenient solvent residual peaks for calibration (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).[5]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. Spectrometer Setup

  • Locking & Shimming: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).[5]

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for guiding the setup of 2D experiments. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

III. 2D NMR Acquisition Parameters

Experiment Pulse Program Spectral Width (¹H / ¹³C) Key Parameters Purpose
COSY gCOSY or similar~10 ppm / N/ANumber of Scans: 8-16Identifies ¹H-¹H spin systems (protons on adjacent carbons).
HSQC hsqcedetgpsp~10 ppm / ~160 ppm¹JCH ≈ 145-160 HzCorrelates each proton directly to its attached carbon.
HMBC hmbcgplpndqf~10 ppm / ~160 ppmLong-range J-coupling delay (D8) set to optimize for ⁿJCH ≈ 8-10 HzReveals 2- and 3-bond correlations between protons and carbons. This is the key experiment for isomer differentiation. [2][6]

Data Interpretation: A Comparative Analysis

Let's assume the following plausible ¹H and ¹³C chemical shifts for Methyl 2-pyrazinecarboxylate 4-oxide, referenced against the residual DMSO-d₆ peak. The numbering convention is shown below.

Chemical structure of Methyl 2-pyrazinecarboxylate 4-oxide with atom numbering

Table 1: Predicted NMR Data for Methyl 2-pyrazinecarboxylate 4-oxide

Position Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) DEPT-135
3H3/C38.90 (s)135.0CH (Up)
5H5/C58.65 (d)130.0CH (Up)
6H6/C68.50 (d)128.0CH (Up)
2C2-150.0Quaternary (Absent)
7 (C=O)C7-164.0Quaternary (Absent)
8 (OCH₃)H8/C83.95 (s)53.0CH₃ (Up)
Step 1: COSY Analysis - Establishing the Proton Framework

The COSY spectrum is the first step in piecing together the proton framework.

  • Expected Correlation: A cross-peak between H5 (~8.65 ppm) and H6 (~8.50 ppm) is expected, confirming their adjacency on the pyrazine ring.

  • Observation: The proton at H3 (~8.90 ppm) will appear as a singlet and show no COSY correlations to other ring protons, confirming its isolation.

  • Comparative Value: This experiment quickly establishes the presence of an isolated proton and an adjacent two-proton system on the aromatic ring.

Step 2: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum provides a direct, one-bond link between each proton and the carbon it is attached to.

  • Expected Correlations:

    • H3 (8.90 ppm) ↔ C3 (135.0 ppm)

    • H5 (8.65 ppm) ↔ C5 (130.0 ppm)

    • H6 (8.50 ppm) ↔ C6 (128.0 ppm)

    • H8 (3.95 ppm) ↔ C8 (53.0 ppm)

  • Comparative Value: This analysis, combined with DEPT-135 data, allows for the unambiguous assignment of all protonated carbons, providing a solid foundation for the more complex HMBC analysis.

Step 3: HMBC Analysis - The Decisive Experiment

The HMBC experiment is the most powerful tool in this analysis, as it reveals the long-range connectivity that definitively proves the N-oxide is at the N4 position. We will compare the expected correlations for the 4-oxide isomer against the hypothetical 1-oxide isomer.

G cluster_legend mol k1 ³J (H3 → C7) k2 ³J (H3 → C5) k3 ³J (H5 → C3) k4 ²J (H6 → C5) H3 C7 H3->C7 C5 H3->C5 H5 C3 H5->C3 H6 H6->C5

Caption: Key HMBC correlations confirming the 4-oxide structure.

Table 2: Comparative HMBC Correlation Analysis

Observed Correlation Interpretation (Distance) Supports 4-Oxide Structure? Supports 1-Oxide Structure? Significance
H3 (8.90) ↔ C7 (164.0) ³JCHYes Yes Confirms ester group is at C2, adjacent to H3.
H8 (3.95) ↔ C7 (164.0) ²JCHYes Yes Confirms the methyl group is part of the ester.
H3 (8.90) ↔ C5 (130.0) ³JCHYes NoCRITICAL: This 3-bond correlation across N4 is only possible if the nitrogen is N4. In the 1-oxide, H3 and C5 are 4 bonds apart.
H5 (8.65) ↔ C3 (135.0) ³JCHYes NoCRITICAL: Similar to the above, this confirms the connectivity around the N4 position.
H6 (8.50) ↔ C2 (150.0) ³JCHYes Yes Confirms the C6-N1-C2 linkage.
H5 (8.65) ↔ C7 (164.0) ⁴JCHWeak/AbsentYes (³JCH)The absence of a strong correlation here argues against the 1-oxide structure, where this would be a 3-bond coupling.

The critical, unambiguous correlations are from H3 to C5 and from H5 to C3. These correlations traverse the N4 position. Their presence in the HMBC spectrum provides definitive proof that the structure is indeed Methyl 2-pyrazinecarboxylate 4-oxide. The absence of these correlations would strongly suggest the 1-oxide isomer.

Conclusion

While 1D NMR provides the initial clues, it cannot single-handedly solve the structural puzzle of regioisomers like Methyl 2-pyrazinecarboxylate 4-oxide. A systematic and comparative application of 2D NMR techniques is essential for rigorous validation. COSY defines the proton framework, HSQC links protons to their carbons, and HMBC provides the decisive long-range correlations that function as the ultimate arbiter between potential isomers.[1][2][6] By using these techniques in concert, researchers can build a self-validating dataset that confirms the molecular structure with the highest degree of scientific confidence, a critical step in any drug discovery and development pipeline.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Podgórski, R., et al. (2005). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 10(9), 1079–1087. Retrieved from [Link]

  • Štefane, B., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(1), 163. Retrieved from [Link]

  • Wiley Online Library. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 784-788. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis of Methyl 2-pyrazinecarboxylate 4-oxide: A Performance Benchmark

Introduction Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-pyrazinecarboxylate 4-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active molecules. Its N-oxide moiety enhances the compound's polarity and metabolic stability, and provides a handle for further functionalization, making its efficient and safe synthesis a critical aspect of pharmaceutical research. This guide provides an in-depth, objective comparison of synthetic methodologies for this target molecule, benchmarking a modern, scalable process against a classic, well-established alternative.

The aim is to equip researchers, scientists, and drug development professionals with the technical insights and supporting data necessary to make informed decisions for their specific synthetic needs, balancing factors such as yield, safety, scalability, and environmental impact.

Benchmark Synthesis: Oxidation with Peroxymonosulfate (Oxone®)

The benchmark method selected for this guide is the direct N-oxidation of Methyl 5-methyl-2-pyrazinecarboxylate using potassium peroxymonosulfate, commercially known as Oxone®. This method, detailed in patent literature for its application in scalable pharmaceutical manufacturing, stands out for its operational safety, use of an inexpensive and stable oxidizing agent, and good yields.[1]

Causality and Experimental Rationale

The choice of Oxone® (a triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄) is deliberate. Unlike organic peracids, it is a stable, non-shock-sensitive solid, which significantly mitigates safety risks, particularly on a larger scale. The reaction is typically run in a biphasic system, consisting of a halogenated solvent (like methylene chloride) and an aqueous solution of Oxone®. This approach facilitates both the reaction at the interface and a straightforward workup, where the inorganic byproducts remain in the aqueous phase, simplifying the isolation of the desired organic product. The extended reaction time at room temperature or slightly elevated temperatures (40°C) ensures a controlled oxidation process, minimizing potential side reactions.

Reaction Mechanism: N-Oxidation by Peroxymonosulfate

The active oxidant is the peroxymonosulfate anion (HSO₅⁻). The oxidation proceeds via an electrophilic attack of the peroxy oxygen on the lone pair of the pyrazine nitrogen atom, which is the most nucleophilic site. The nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the persulfate, leading to the formation of the N-O bond and the release of a sulfate anion.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in US Patent 7,151,178 B2.[1]

Materials:

  • 5-methylpyrazinecarboxylic acid, methyl ester (1 equivalent)

  • Methylene chloride (CH₂Cl₂)

  • Potassium peroxymonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄) (approx. 4 equivalents of KHSO₅)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 1 L, 4-neck flask equipped with a mechanical stirrer, condenser, and thermocouple, charge 5-methylpyrazinecarboxylic acid, methyl ester (20.00 g) and methylene chloride (90 g).

  • In a separate beaker, prepare a solution of Oxone® (84.67 g) in water (335 g).

  • Add the aqueous Oxone® solution to the reaction flask.

  • Stir the resulting biphasic mixture vigorously for 68 hours at room temperature. Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with methylene chloride (3 x 135 g).

  • Combine all organic layers and dry over magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Further, remove residual solvent under vacuum to yield Methyl 5-methyl-2-pyrazinecarboxylate 4-oxide as an off-white solid (yield: ~70%).

Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation start Charge Reactor: - Pyrazine Ester - Methylene Chloride react Combine Solutions & Stir Vigorously (68h, Room Temp) start->react prep_oxone Prepare Aqueous Oxone® Solution prep_oxone->react separate Phase Separation react->separate extract Aqueous Extraction (3x CH₂Cl₂) separate->extract dry Dry Combined Organic Layers (MgSO₄) extract->dry evaporate Solvent Removal (Distillation & Vacuum) dry->evaporate end Final Product: Methyl 2-pyrazinecarboxylate 4-oxide evaporate->end

Caption: Workflow for Oxone®-based Synthesis.

Alternative Synthesis: Direct Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

A classic and highly effective method for the N-oxidation of nitrogen heterocycles is the use of an organic peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common laboratory-scale reagents.[2][3][4] This method is known for its high efficiency and generally clean conversions under mild conditions.

Causality and Experimental Rationale

m-CPBA is a powerful electrophilic oxidant. The electron-withdrawing nature of the chlorinated aromatic ring enhances the electrophilicity of the peroxy-acid group, making it highly reactive towards nucleophilic nitrogen atoms in heterocycles.[3] The reaction is typically performed in a homogenous solution, often using chlorinated solvents in which both the substrate and m-CPBA are soluble. The primary challenge of this method is the workup, which requires the separation of the N-oxide product from the m-chlorobenzoic acid byproduct. This is usually achieved via an acid-base extraction. While highly effective, m-CPBA is thermally sensitive and potentially explosive, requiring careful handling and storage, which makes it less suitable for large-scale industrial processes compared to Oxone®.[2]

Reaction Mechanism: N-Oxidation by m-CPBA

The mechanism is a concerted process where the pyrazine nitrogen attacks the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's hydroxyl proton is transferred to its carbonyl oxygen, facilitating the cleavage of the weak O-O bond. This "butterfly" transition state results in the formation of the N-oxide and m-chlorobenzoic acid in a single step.[3]

Detailed Experimental Protocol

This is a general protocol adapted for the target substrate based on established procedures for N-oxidation of nitrogen heterocycles.[5][6]

Materials:

  • Methyl 2-pyrazinecarboxylate (1 equivalent)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 2-pyrazinecarboxylate (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic solution sequentially with saturated NaHCO₃ solution (2x) to remove the m-chlorobenzoic acid byproduct, and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 2-pyrazinecarboxylate 4-oxide (yields for similar substrates are typically high, 90-96%).[6]

Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve Pyrazine Ester in Dichloromethane cool Cool to 0°C start->cool add_mcpba Add m-CPBA Portion-wise at 0°C cool->add_mcpba react Stir at Room Temp (4-6h) add_mcpba->react wash Wash with NaHCO₃ (to remove acid) react->wash dry Dry Organic Layer (MgSO₄) wash->dry evaporate Solvent Removal dry->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify end Final Product: Methyl 2-pyrazinecarboxylate 4-oxide purify->end

Caption: Workflow for m-CPBA-based Synthesis.

Comparative Analysis

The selection of a synthetic method is a multi-factorial decision. The following table summarizes the key performance indicators for the two described protocols to facilitate an objective comparison.

ParameterBenchmark Method (Oxone®)Alternative Method (m-CPBA)Rationale & Expert Insights
Typical Yield ~70%[1]90-96% (expected)[6]m-CPBA often provides higher, cleaner conversions on a lab scale for simple oxidations. The lower yield in the Oxone® method might be due to the biphasic nature and extended reaction time on an industrial scale.
Reagent Safety High: Stable, non-explosive solid.[1]Moderate: Potentially explosive peroxide, requires careful handling and storage.[2]This is a critical differentiator. Oxone®'s stability makes it far superior for process safety and scalability.
Reaction Time 46-68 hours[1]4-6 hoursThe homogenous m-CPBA reaction is significantly faster, making it ideal for rapid, small-scale synthesis and library generation.
Temperature Room Temp. to 40°C[1]0°C to Room Temp.Both methods operate under mild thermal conditions, avoiding the need for specialized heating or cooling equipment.
Workup/Purification Simple phase separation and extraction.Requires careful acid-base extraction to remove byproduct; chromatography may be needed.The biphasic Oxone® protocol simplifies product isolation by sequestering byproducts in the aqueous phase.
Scalability Excellent: Proven scalable process.[1]Poor to Moderate: Safety concerns and cost limit industrial-scale application.[2]The inherent safety and low cost of Oxone® are key enablers for large-scale production.
Cost-Effectiveness High: Oxone® is an inexpensive bulk chemical.Moderate: m-CPBA is a more expensive specialty reagent.For process chemistry, reagent cost is a major driver, favoring the Oxone® method.
Environmental Impact Uses water as a co-solvent; produces inorganic salt byproducts.Uses chlorinated solvents; produces organic acid byproduct.Both methods use chlorinated solvents. The Oxone® method's byproducts are inorganic salts, which can be easier to manage in a waste stream than the chlorinated organic acid from m-CPBA.

Conclusion and Recommendations

Both the Oxone®-based and m-CPBA-based methods are effective for the synthesis of Methyl 2-pyrazinecarboxylate 4-oxide, but their suitability depends heavily on the context of the synthesis.

The benchmark Oxone® method is highly recommended for:

  • Scale-up and process chemistry: Its superior safety profile, low reagent cost, and demonstrated scalability make it the clear choice for producing kilogram quantities or greater.

  • Environments with stringent safety protocols: The avoidance of potentially explosive peroxy acids is a significant advantage.

The alternative m-CPBA method is well-suited for:

  • Small-scale laboratory synthesis: Its rapid reaction time and potentially higher isolated yields make it ideal for discovery chemistry, where speed and material throughput are priorities.

  • Rapid analog synthesis: When preparing a library of related compounds, the shorter reaction cycle is highly advantageous.

Ultimately, the choice of protocol is a strategic decision. For researchers focused on rapid, early-stage discovery, the speed of the m-CPBA method is compelling. For professionals in process development and manufacturing, the safety, cost, and scalability of the Oxone® method are paramount. This guide provides the foundational data to make that choice with confidence.

References

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2-Pyrazinecarboxylate 4-Oxide Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of methyl 2-pyrazinecarboxylate 4-oxide. We will explore how targeted chemical modifications to this scaffold influence b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of methyl 2-pyrazinecarboxylate 4-oxide. We will explore how targeted chemical modifications to this scaffold influence biological activity, drawing on experimental data from recent studies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the therapeutic potential of pyrazine N-oxide derivatives.

Introduction: The Pyrazine N-Oxide Scaffold in Medicinal Chemistry

Pyrazine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous biologically active compounds.[1] Their presence in clinically essential medicines underscores their therapeutic importance.[1] The pyrazine ring, an electron-deficient aromatic system, frequently serves as a bioisostere for benzene or pyridine rings in drug design, with its nitrogen atoms often acting as crucial hydrogen bond acceptors in interactions with biological targets.[2]

The introduction of an N-oxide moiety to the pyrazine ring, as seen in the methyl 2-pyrazinecarboxylate 4-oxide scaffold, profoundly alters its electronic and steric properties. This modification can enhance binding affinity and introduce new interaction points with target proteins. Notably, the pyrazine N-oxide group has been identified as a key pharmacophore in the development of potent inhibitors for challenging drug targets.[3] This guide synthesizes data from various studies to delineate the SAR of this promising class of compounds, focusing primarily on their anticancer and antimicrobial potential.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of methyl 2-pyrazinecarboxylate 4-oxide analogs is highly contingent on the nature and position of substituents. The following sections dissect the impact of modifications at key positions around the core scaffold.

SAR_Overview cluster_scaffold Methyl 2-Pyrazinecarboxylate 4-Oxide Core cluster_modifications Key Modification Points core_img C2 C2-Position (Ester/Amide) C5 C5-Position (Alkyl/Aryl) C6 C6-Position (Halogen/H) N4_Oxide N4-Oxide (Key H-Bond Acceptor)

Caption: Core scaffold and key positions for SAR analysis.

The Crucial Role of the Pyrazine N-Oxide Moiety

The N-oxide functional group is a cornerstone of the activity observed in several analog series. Its ability to act as a strong hydrogen bond acceptor is paramount. In a notable study on Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a key anticancer target, the pyrazine N-oxide scaffold was shown to form a strong and stable hydrogen bond with a critical arginine residue (Arg111) in the enzyme's allosteric binding pocket.[3] This interaction was essential for the high inhibitory potency of the lead compound. Molecular dynamics simulations confirmed that this hydrogen bond, along with other interactions, effectively anchored the inhibitor in the tunnel-like allosteric site.[3]

Modifications at the C2-Position: From Esters to Amides

The carboxylate group at the C2 position is a versatile handle for chemical modification, most commonly through conversion to a wide array of amides. This transformation significantly impacts the compound's pharmacological profile.

  • Amide Substitution: The synthesis of pyrazinecarboxamides has yielded compounds with potent antimycobacterial and antifungal activities.[4][5] The nature of the substituent on the amide nitrogen dictates the activity.

  • Hydrogen Bonding Capability: Studies on pyrazinoic acid analogs revealed that for substitutions at the 3-position of the pyrazine ring, secondary amines were well-tolerated, suggesting a hydrogen bond donor is important for activity.[6] Conversely, di-substitution to form a tertiary amine at this position completely abolished the activity, reinforcing the importance of the N-H proton for key interactions.[6]

  • Lipophilicity: A delicate balance of lipophilicity is often required. For certain series of pyrazinecarboxamides, biological activity demonstrated a linear increase with lipophilicity.[4] However, in other series, excessive lipophilicity led to a significant decrease in activity, likely due to poor solubility or unfavorable pharmacokinetic properties.[4]

Ring Substitutions: Fine-Tuning Potency and Selectivity

Substitutions on the pyrazine ring at the C3, C5, and C6 positions offer another avenue for optimizing biological activity.

  • C5-Position: The presence of a methyl group at the C5 position has been associated with hypoglycemic and hypolipaemic activity in 5-methylpyrazine-2-carboxylic acid-4-oxide derivatives.[7]

  • C6-Position: The introduction of a halogen, particularly chlorine, at the C6 position can enhance biological effects. For instance, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was identified as having the highest antifungal effect against Trichophyton mentagrophytes in its series.[4][5] This highlights a synergistic effect between a bulky lipophilic group at C5 and a halogen at C6.

  • C3-Position: A variety of substitutions, including alkyl, cycloalkyl, and aromatic groups, have been shown to be well-tolerated when linked via an amino group at the C3-position.[6]

Comparative Biological Activity: A Tale of Two Targets

Analogs of methyl 2-pyrazinecarboxylate 4-oxide have been primarily investigated for their antimicrobial and anticancer properties. The SAR trends often differ depending on the therapeutic target.

Antimicrobial and Antimycobacterial Activity

The pyrazine scaffold is famously represented by pyrazinamide, a frontline anti-tuberculosis drug. It is therefore unsurprising that many analogs exhibit antimicrobial properties.

  • Broad-Spectrum Activity: A novel series of pyrazine-2-carboxylic acid derivatives demonstrated good antimicrobial activity against a panel of clinical isolates, including E. coli, P. aeruginosa, S. aureus, and C. albicans.[8] Molecular docking studies suggest that the mechanism of action for some of these compounds may involve the inhibition of GlcN-6-P synthase.[8]

  • Antitubercular Potential: Several pyrazinoic acid and pyrazinecarboxamide analogs have been evaluated against Mycobacterium tuberculosis.[4][6] Notably, 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acids showed the highest activity in one study, with 54-72% inhibition against the H37Rv strain.[4][5]

Anticancer Activity: Targeting SHP2

The discovery of pyrazine N-oxide derivatives as potent allosteric inhibitors of SHP2 represents a significant advancement in the field.[3] SHP2 is an oncoprotein that has historically been considered a challenging target.[3]

  • High Potency: A lead compound, designated C5, emerged from these studies with a remarkable IC50 value of 0.023 μM against wild-type SHP2.[3]

  • Cellular Effects: At the cellular level, compound C5 demonstrated significant antiproliferative effects on cancer cell lines such as KYSE-520 and MV-411 and was shown to induce apoptosis by downregulating the SHP2-mediated ERK signaling pathway.[3]

Quantitative SAR: A Data-Driven Comparison

To facilitate a direct comparison, the table below summarizes the biological activity of representative analogs discussed in the literature.

Compound/Analog SeriesKey Structural FeaturesBiological ActivityReference
Compound C5 Pyrazine N-oxide coreAnticancer (SHP2 Inhibition): IC50 = 0.023 μM (SHP2WT)Antiproliferative: IC50 = 0.67 μM (MV-411 cells)[3]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) Pyrazine-2-carboxamide with piperazine linkerAntimicrobial: Highest activity in its series; Docking studies suggest inhibition of GlcN-6-P synthase.[8]
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) C5-tert-butyl, C6-chloro, C2-thiazolyl amideAntifungal: MIC = 31.25 μmol·mL⁻¹ against T. mentagrophytes[4][5]
3,5-Bromo-4-hydroxyphenyl pyrazinecarboxamides (16-18) C2-amide with 3,5-dibromo-4-hydroxyphenylAntimycobacterial: 54-72% inhibition against M. tuberculosis H37Rv[4]
5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (27) C5-tert-butyl, C6-chloro, C2-bromohydroxyphenyl amidePhotosynthesis Inhibition: IC50 = 41.9 μmol·L⁻¹ (in spinach chloroplasts)[4]

Experimental Protocols and Methodologies

The synthesis and evaluation of these analogs rely on established chemical and biological procedures. Below are representative protocols that serve as a foundation for SAR exploration.

General Synthetic Procedures

Synthesis_Workflow start Substituted Pyrazine Carboxylic Acid step1 Acid Chloride Formation (e.g., SOCl2) start->step1 Step 1 step2 Amidation (Amine, Pyridine) step1->step2 Step 2 step3 Purification (Flash Chromatography) step2->step3 Step 3 product Final Pyrazinecarboxamide Analog step3->product

Caption: General workflow for the synthesis of pyrazinecarboxamide analogs.

A. General Amidation Procedure:

  • A solution of the substituted pyrazine carboxylic acid (1.0 equivalent) is dissolved in a suitable solvent like pyridine.[6]

  • The corresponding acid chloride (1.0 equivalent), prepared separately or generated in situ, is added slowly to the solution.[6]

  • The reaction mixture is stirred at room temperature for approximately 12 hours and monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified using flash column chromatography to yield the final amide.[6]

B. General N-Oxidation Procedure:

  • The starting pyrazine ester (e.g., methyl 5-methylpyrazinecarboxylate) (1.0 equivalent) is dissolved in a biphasic solvent system, typically a halogenated solvent like methylene chloride and water.[7]

  • An aqueous solution of an oxidizing agent, such as peroxymonosulfate (e.g., Oxone®), is added to the mixture.[7]

  • The mixture is stirred vigorously at room temperature for an extended period (e.g., 48-72 hours) until the reaction is complete as monitored by Gas Chromatography (GC) or TLC.[7]

  • The organic and aqueous layers are separated. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated to yield the N-oxide product.[7]

Key Biological Assays

A. Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Bacterial strains are cultured to a specific optical density in an appropriate growth medium.

  • The synthesized compounds are serially diluted in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[8]

B. Cytotoxicity Assay (MTT Assay):

  • Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The test compounds, dissolved in a solvent like DMSO, are added to the wells at a range of concentrations.

  • After an incubation period (e.g., 48 or 72 hours), the culture medium is removed.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for several hours.

  • Living cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved with a solubilizing agent, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[9]

Conclusion and Future Outlook

The methyl 2-pyrazinecarboxylate 4-oxide scaffold is a highly versatile and privileged structure in medicinal chemistry. The structure-activity relationship studies detailed in this guide demonstrate that targeted modifications to this core can yield potent and selective agents against diverse biological targets, from bacterial enzymes to critical oncoproteins like SHP2.

The key takeaways from this comparative analysis are:

  • The N-oxide moiety is a critical pharmacophore, capable of forming strong, activity-driving hydrogen bonds.

  • The C2-carboxamide linkage provides a platform for extensive modification, where the nature of the amide substituent and overall lipophilicity must be carefully balanced.

  • Substitutions on the pyrazine ring (C5 and C6) , particularly with lipophilic groups and halogens, can significantly enhance potency.

Future research should focus on multi-parameter optimization, combining favorable substitutions at different positions to improve not only potency but also pharmacokinetic and safety profiles. The insights provided herein offer a rational basis for the continued design and development of novel therapeutics derived from this promising chemical scaffold.

References

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC.
  • Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. PubMed.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evalu
  • Pyrazines in Drug Discovery. PharmaBlock.
  • (PDF)
  • Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.
  • structure-activity relationship (SAR) studies of 4-ethyl-1-methyl-5-propyl-2-pyrazoline analogs. Benchchem.

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